Ethyl 7-aminoheptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-aminoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPPJUXIEMSWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288165 | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-66-4 | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ethyl 7-aminoheptanoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of ethyl 7-aminoheptanoate. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in utilizing this versatile bifunctional molecule.
Chemical Properties and Structure
This compound is a valuable building block in organic synthesis, featuring both a primary amine and an ethyl ester functional group.[1] This dual functionality allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including peptide mimetics and macrocycles.[1] The ethyl ester group enhances its solubility in organic solvents compared to its carboxylic acid counterpart, 7-aminoheptanoic acid.[1]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| CAS Number | 1117-66-4[1] | 29840-65-1[2] |
| Molecular Formula | C₉H₁₉NO₂[3] | C₉H₂₀ClNO₂[4] |
| Molecular Weight | 173.25 g/mol [1][3] | 209.71 g/mol [4] |
| Melting Point | Not available | 119-122 °C[5] |
| Boiling Point | Not available | 269.8 °C at 760 mmHg[6] |
| Density | Not available | Not available |
| Solubility | Soluble in organic solvents[1] | Slightly soluble in methanol and water[5] |
Structure:
-
IUPAC Name: this compound[1]
-
SMILES: CCOC(=O)CCCCCCN[7]
-
InChI: InChI=1S/C9H19NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8,10H2,1H3[1]
-
InChIKey: VBPPJUXIEMSWDT-UHFFFAOYSA-N[1]
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signals |
| ¹H NMR | - Triplet corresponding to the methyl (CH₃) protons of the ethyl group.- Quartet corresponding to the methylene (CH₂) protons of the ethyl group.- A series of multiplets for the protons of the heptanoate chain.- A characteristic signal for the methylene group adjacent to the amino group.- A broad singlet for the primary amine (-NH₂) protons.[1] |
| ¹³C NMR | - Signal for the carbonyl carbon of the ester.- Signal for the carbon atom bonded to the amino group.- Signals for the carbons of the ethyl group.- A series of signals for the carbons of the heptanoate chain.[1] |
| IR Spectroscopy | - A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester.- N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. |
| Mass Spectrometry | - Expected molecular ion peak [M]⁺ or [M+H]⁺.[1] |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol describes a general method for the synthesis of this compound from 7-aminoheptanoic acid using an acid-catalyzed esterification.
Materials:
-
7-aminoheptanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid or anhydrous hydrochloric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 7-aminoheptanoic acid in a large excess of absolute ethanol.[1]
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or anhydrous hydrochloric acid to the stirred solution.[1]
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure or column chromatography.[8]
Note: This is a general procedure and may require optimization for specific laboratory conditions and desired purity.
Diagram 1: Synthesis of this compound
Caption: Fischer-Speier esterification of 7-aminoheptanoic acid.
Biological Activity and Applications
This compound, particularly its hydrochloride salt, has garnered interest in the pharmaceutical sector for its potential therapeutic applications.
Antiviral Activity:
This compound hydrochloride has been identified as a potential antiviral agent, specifically as a viral entry inhibitor.[2] Research suggests its promise in inhibiting viruses such as Ebola.[1][2] The mechanism of action is believed to involve the blockade of viral entry into host cells, a critical step in the viral life cycle.
HDAC Inhibitor Precursor:
The compound also serves as a crucial intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors.[2] HDACs are enzymes that play a significant role in the regulation of gene expression, and their dysregulation is implicated in various cancers.[9] this compound provides a flexible linker that can be incorporated into the structure of HDAC inhibitors, connecting the zinc-binding group to the "cap" group that interacts with the enzyme surface.[9]
Diagram 2: Role in HDAC Inhibitor Synthesis
Caption: this compound as a linker in HDAC inhibitors.
Conclusion
This compound is a bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Its well-defined structure and reactive functional groups make it an attractive building block for the creation of complex and biologically active compounds. While there are gaps in the publicly available quantitative physicochemical and spectroscopic data, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. Further investigation into its biological mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. cerritos.edu [cerritos.edu]
- 3. One moment, please... [chemistrysteps.com]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
ethyl 7-aminoheptanoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 7-aminoheptanoate, a key bifunctional molecule in organic synthesis and pharmaceutical development. The document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in the formation of pharmacologically active compounds, with a focus on the signaling pathways of its derivatives.
Physicochemical Properties
This compound is a versatile building block, featuring a terminal primary amine and an ethyl ester, which makes it a valuable intermediate in the synthesis of more complex molecules.[1] Its properties, along with those of its common salt and a key precursor, are summarized below.
| Property | This compound | This compound Hydrochloride | 7-Aminoheptanoic Acid |
| CAS Number | 1117-66-4 | 29840-65-1 | 929-17-9 |
| Molecular Formula | C₉H₁₉NO₂ | C₉H₂₀ClNO₂ | C₇H₁₅NO₂ |
| Molecular Weight | 173.25 g/mol | 209.71 g/mol | 145.20 g/mol |
| Appearance | Not specified | Off-White to Pale Red Solid | White to Almost white powder/crystal |
| Melting Point | Not specified | 119-122°C | 189°C (dec.) |
| Solubility | Not specified | Methanol (Slightly), Water (Slightly) | Not specified |
Experimental Protocols
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antidepressant tianeptine.[2][3] Below are representative protocols for the synthesis of its precursor and its utilization in the synthesis of tianeptine.
1. Synthesis of 7-Aminoheptanoic Acid from Cycloheptanone
A common route to 7-aminoheptanoic acid, the precursor to this compound, involves the Beckmann rearrangement of cycloheptanone oxime followed by hydrolysis.
-
Step 1: Oximation of Cycloheptanone.
-
Cycloheptanone is reacted with hydroxylamine hydrochloride in a suitable solvent such as methanol to form cycloheptanone oxime.
-
-
Step 2: Beckmann Rearrangement.
-
The cycloheptanone oxime is treated with a strong acid, typically concentrated sulfuric acid or polyphosphoric acid, to induce rearrangement to the corresponding lactam (caprolactam analog).
-
-
Step 3: Hydrolysis of the Lactam.
-
The resulting lactam is hydrolyzed under acidic conditions, for example, by refluxing with concentrated hydrochloric acid, to yield 7-aminoheptanoic acid hydrochloride.
-
-
Step 4: Neutralization.
-
The hydrochloride salt can be neutralized with a suitable base to afford the free amino acid.
-
2. Fischer Esterification to this compound
The ethyl ester can be prepared from 7-aminoheptanoic acid via Fischer esterification.
-
Reactants: 7-Aminoheptanoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride gas).
-
Procedure:
-
Suspend 7-aminoheptanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the this compound into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
-
3. Synthesis of Tianeptine using this compound
This compound is a key building block in the synthesis of tianeptine.[2] The general procedure involves the nucleophilic substitution of a chlorinated dibenzothiazepine core with this compound, followed by hydrolysis of the ester.
-
Reactants: 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][4][5]thiazepine S,S-dioxide, this compound, a suitable solvent (e.g., nitromethane), and a base for hydrolysis (e.g., sodium hydroxide).
-
Procedure:
-
Condense 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][4][5]thiazepine S,S-dioxide with this compound in nitromethane.[2] This reaction results in the formation of ethyl 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][4][5]thiazepin-11-yl)amino]heptanoate S,S-dioxide.
-
Hydrolyze the resulting ethyl ester with sodium hydroxide in refluxing ethanol to yield the sodium salt of tianeptine.[2]
-
Visualizations of Synthetic and Signaling Pathways
Synthetic Workflows
The following diagrams illustrate the synthetic pathways described in the experimental protocols.
Signaling Pathway of Tianeptine
While this compound is primarily a synthetic intermediate, its derivative, tianeptine, exerts its antidepressant effects through the modulation of the glutamatergic system and activation of the mTOR (mechanistic target of rapamycin) signaling pathway.[4][6][7] Tianeptine has been shown to activate mTORC1, which in turn phosphorylates downstream targets like 4E-BP1 and p70S6K, leading to increased protein synthesis, dendritic outgrowth, and synaptic plasticity.[6][7][8] This activation is mediated through the PI3K/Akt and MEK/ERK pathways.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tianeptine Sodium | Semantic Scholar [semanticscholar.org]
- 4. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tianeptine modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 7-Aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ethyl 7-aminoheptanoate, a key bifunctional molecule in contemporary drug discovery and development. Given the limited availability of direct quantitative data in public literature, this document combines established principles of organic chemistry, data from analogous compounds, and detailed experimental protocols to serve as a robust resource. The primary focus is to equip researchers with the necessary methodologies to determine the precise solubility and stability parameters of this compound for their specific applications.
This compound is a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptide mimetics.[1] Its structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic chain, provides a flexible linker for conjugating molecules.[1] The ethyl ester functionality enhances its solubility in organic solvents compared to its free acid counterpart, 7-aminoheptanoic acid, thereby facilitating its use in a wide range of synthetic transformations.[1]
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays. While specific quantitative data is not extensively available, its solubility characteristics can be inferred from the behavior of similar amino acid esters. Generally, amino acid esters exhibit moderate to high solubility in organic solvents and low solubility in aqueous media under neutral conditions.
Table 1: Estimated Solubility of this compound in Common Solvents at 25°C
| Solvent | Type | Estimated Solubility |
| Water | Polar Protic | Insoluble |
| 0.1 N HCl | Aqueous Acidic | Insoluble[2] |
| 0.1 N NaOH | Aqueous Basic | Slightly Soluble[2] |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble[2] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble[2] |
| Chloroform | Polar Aprotic | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |
| Benzene | Non-polar | Moderately Soluble[2] |
Note: "Insoluble" is defined as < 1 g/L, "Slightly Soluble" as 1-10 g/L, "Soluble" as 10-100 g/L, and "Highly Soluble" as > 100 g/L. These are estimations based on the properties of similar compounds and should be experimentally verified.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. For viscous solvents or fine suspensions, centrifugation can be used to separate the solid and liquid phases.
-
Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Calculate the original concentration in the saturated solution to determine the solubility.
Stability Profile
The stability of this compound is influenced by its two primary functional groups: the ethyl ester and the primary amine. The main degradation pathways are hydrolysis of the ester and reactions involving the amino group.[1] Forced degradation studies are crucial to understand the chemical stability of the molecule under various stress conditions.[3][4]
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Condition | Stressor | Predicted Outcome | Potential Degradation Products |
| Hydrolytic | 0.1 N HCl, Heat | Degradation | 7-Aminoheptanoic acid, Ethanol |
| Hydrolytic | 0.1 N NaOH, Heat | Significant Degradation | 7-Aminoheptanoic acid sodium salt, Ethanol |
| Oxidative | 3% H₂O₂, Heat | Potential Degradation | Oxidized amine derivatives |
| Thermal | Dry Heat (e.g., 60-80°C) | Likely Stable | Minimal degradation expected |
| Photolytic | UV/Vis Light | Potential Degradation | Photodegradation products |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[5]
Diagram 2: Logical Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat (e.g., at 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.
-
Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and heat.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a developed and validated stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using a photodiode array (PDA) detector and mass spectrometry (MS).
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the use of a validated analytical method that can separate the intact drug from its degradation products.
Diagram 3: Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Initial HPLC Method Parameters (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and increase linearly.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
This method should be optimized by analyzing the samples from the forced degradation studies to ensure adequate resolution between the parent compound and all degradation products.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct quantitative data is limited, the provided protocols for solubility determination and forced degradation studies, along with the development of a stability-indicating HPLC method, offer a comprehensive approach for researchers to generate the necessary data for their specific needs in drug development and chemical research. The bifunctional nature of this compound makes it a versatile tool, and a thorough understanding of its physicochemical properties is paramount for its successful application.
References
Spectroscopic Characterization of Ethyl 7-Aminoheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 7-aminoheptanoate (CAS No: 1117-66-4), a versatile bifunctional molecule utilized as a linker and building block in organic synthesis, particularly in the development of peptide mimetics and Proteolysis Targeting Chimeras (PROTACs).[1] The elucidation of its structure is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the expected spectral data, outlines the experimental protocols for data acquisition, and provides visual diagrams to illustrate analytical workflows and molecular fragmentation.
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound. Note that where experimental data for the specific molecule is unavailable, predicted values based on its hydrochloride salt or similar structures are provided and noted.
Table 1: ¹H NMR Spectral Data for this compound
Solvent: CDCl₃ (predicted) or Methanol-d₄ (for hydrochloride salt). Reference: TMS (δ 0.00 ppm).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~4.12 | Quartet (q) | ~7.1 | 2H | -O-CH₂ -CH₃ |
| ~2.68 | Triplet (t) | ~7.5 | 2H | H₂N-CH₂ - |
| ~2.29 | Triplet (t) | ~7.5 | 2H | -CH₂ -COO- |
| ~1.61 | Quintet | ~7.5 | 2H | -CH₂ -CH₂COO- |
| ~1.51 | Quintet | ~7.5 | 2H | H₂N-CH₂-CH₂ - |
| ~1.34 | Multiplet (m) | - | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
| ~1.25 | Triplet (t) | ~7.1 | 3H | -O-CH₂-CH₃ |
| (Broad) | Singlet (s) | - | 2H | -NH₂ |
Note: Data is a composite of reported values for the hydrochloride salt and derivatives.[1][2] The signal for the amine protons (-NH₂) can be broad and its chemical shift is highly dependent on solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound (Predicted)
Solvent: CDCl₃. Reference: CDCl₃ (δ 77.16 ppm).
| Chemical Shift (δ) ppm | Assignment |
| ~173.8 | C =O |
| ~60.3 | -O-C H₂-CH₃ |
| ~42.1 | H₂N-C H₂- |
| ~34.4 | -C H₂-COO- |
| ~33.0 | H₂N-CH₂-C H₂- |
| ~29.0 | -CH₂-C H₂-CH₂-COO- |
| ~26.5 | H₂N-CH₂-CH₂-C H₂- |
| ~24.9 | -C H₂-CH₂COO- |
| ~14.2 | -O-CH₂-C H₃ |
Note: These chemical shifts are predicted based on standard values for alkyl chains, esters, and primary amines.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3380-3250 | Medium, Broad | N-H Stretch (Primary Amine) |
| 2935-2855 | Strong | C-H Stretch (Aliphatic) |
| ~1735 | Strong, Sharp | C=O Stretch (Ester) |
| 1650-1580 | Medium | N-H Bend (Primary Amine) |
| 1250-1150 | Strong | C-O Stretch (Ester) |
Note: Characteristic absorption bands are based on established correlation tables for the functional groups present in the molecule.[1]
Table 4: Mass Spectrometry (MS) Data
Method: Electron Ionization (EI).
| m/z | Relative Intensity | Proposed Fragment |
| 173 | Moderate | [M]⁺ (Molecular Ion) |
| 156 | Low | [M - NH₃]⁺ |
| 128 | Moderate | [M - OCH₂CH₃]⁺ |
| 101 | Moderate | [M - C₄H₈O]⁺ (from loss of butene via rearrangement) |
| 88 | High | [C₄H₈O₂]⁺ (McLafferty Rearrangement) |
| 74 | Moderate | [C₃H₆O₂]⁺ |
| 30 | High | [CH₄N]⁺ |
Note: The molecular weight of this compound is 173.25 g/mol .[1] The fragmentation pattern is predicted based on common pathways for aliphatic ethyl esters and primary amines.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄). For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred to improve the signal-to-noise ratio. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place 1-2 drops of neat liquid this compound directly onto the crystal of an ATR-FTIR spectrometer. Ensure the crystal is clean before and after the measurement.
-
Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background.
-
Range: Typically 4000-400 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction and purification.
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 25-300.
-
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows for the spectroscopic analysis of this compound.
References
Ethyl 7-Aminoheptanoate: A Versatile Bifunctional Building Block for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 7-aminoheptanoate is a versatile bifunctional molecule that serves as a crucial building block in a wide array of applications, from pharmaceutical development to polymer chemistry. Its unique structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic chain, provides a flexible and reactive scaffold for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, offering detailed experimental protocols and technical data to support its use in advanced research.
Core Properties of this compound
The utility of this compound stems from its distinct physicochemical properties, which are summarized in the table below. These characteristics make it a valuable intermediate for a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO₂ | [2] |
| Molecular Weight | 173.25 g/mol | [1][2] |
| CAS Number | 1117-66-4 | [1][2] |
| Appearance | Off-white to beige solid | [3] |
| Melting Point | 188 - 189.5 °C (for 7-aminoheptanoic acid) | [3] |
| Boiling Point | 97-104 °C at 2.5-3.0 Torr (for tert-butyl 7-aminoheptanoate hydrochloride) | |
| Solubility | Soluble in methanol and water (as hydrochloride salt) | [3] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral data.
| Technique | Data |
| ¹H NMR | Characteristic peaks corresponding to the ester (-COO-), amine (-NH₂), and the heptanoate chain protons are observed.[1] |
| ¹³C NMR | Signals indicative of the carbonyl carbon, the carbon bearing the amino group, and the carbons of the ethyl and heptanoate chains are present.[1] |
| Infrared (IR) | Stretching frequencies for the ester C=O group (around 1730 cm⁻¹) and N-H stretching of the primary amine (around 3300-3500 cm⁻¹). |
| Mass Spectrometry (MS) | The protonated molecular ion [M+H]⁺ is observed at m/z 174.15.[1] |
Synthesis of this compound: Experimental Protocols
This compound can be synthesized through several routes. The most common methods involve the esterification of 7-aminoheptanoic acid or the transformation of cycloheptanone.
Method 1: Fischer-Speier Esterification of 7-Aminoheptanoic Acid
This classic method involves the acid-catalyzed esterification of 7-aminoheptanoic acid with ethanol.[1]
Materials:
-
7-aminoheptanoic acid
-
Absolute ethanol
-
Anhydrous hydrochloric acid (or concentrated sulfuric acid)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7-aminoheptanoic acid in a sufficient volume of absolute ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of anhydrous hydrochloric acid or concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Fischer-Speier Esterification of 7-Aminoheptanoic Acid.
Method 2: Synthesis from Cycloheptanone
This multi-step synthesis starts from the readily available cycloheptanone.[1]
Materials:
-
Cycloheptanone
-
Hydroxylamine hydrochloride
-
Methanol
-
Concentrated hydrochloric acid
Procedure:
-
Oxime Formation: React cycloheptanone with hydroxylamine hydrochloride in a methanol solution to form cycloheptanone oxime.
-
Beckmann Rearrangement: Subject the cycloheptanone oxime to a Beckmann rearrangement using a strong acid (e.g., concentrated sulfuric acid) to yield the lactam, azacyclooctan-2-one (enantholactam).
-
Lactam Hydrolysis: Hydrolyze the enantholactam using concentrated hydrochloric acid under reflux conditions to yield 7-aminoheptanoic acid hydrochloride.
-
Esterification: Esterify the resulting 7-aminoheptanoic acid hydrochloride as described in Method 1 to obtain this compound.
Synthesis of this compound from Cycloheptanone.
Applications as a Bifunctional Building Block
The dual functionality of this compound makes it an invaluable tool in the synthesis of a variety of complex molecules, particularly in the fields of drug discovery and materials science.
Linker in Solid-Phase Peptide Synthesis (SPPS)
The amino and ester groups of this compound allow it to be used as a flexible spacer or linker in the synthesis of peptides, modifying their properties or for the creation of peptidomimetics.[1]
Experimental Protocol: Incorporation as a Linker in SPPS
This protocol outlines the general steps for incorporating this compound as a linker onto a solid support for peptide synthesis.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (or HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Fmoc-protected amino acids
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
-
Linker Coupling: Activate the carboxyl group of Fmoc-protected this compound with DIC and OxymaPure® in DMF and couple it to the deprotected resin.
-
Fmoc Deprotection: Remove the Fmoc group from the attached linker using 20% piperidine in DMF.
-
Peptide Elongation: Proceed with standard Fmoc-SPPS cycles, coupling subsequent Fmoc-protected amino acids to the free amine of the linker.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
Workflow for using this compound as a linker in SPPS.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is an ideal linker to connect the target protein ligand and the E3 ligase ligand due to its flexibility and the presence of two reactive handles.[1][4]
Logical Relationship in PROTAC Action
The following diagram illustrates the role of a linker, such as one derived from this compound, in the formation of the ternary complex essential for PROTAC-mediated protein degradation.
Role of the linker in PROTAC-mediated protein degradation.
Conclusion
This compound is a highly valuable and versatile bifunctional building block with broad applications in scientific research. Its straightforward synthesis and the presence of two distinct reactive functional groups make it an essential tool for chemists and drug developers. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the synthesis of novel peptides, PROTACs, and other complex molecular structures, thereby advancing research in medicinal chemistry, materials science, and beyond.
References
Ethyl 7-Aminoheptanoate: A Versatile Building Block in Pharmaceutical and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 7-aminoheptanoate, a bifunctional molecule featuring a terminal amino group and an ethyl ester, serves as a crucial and versatile intermediate in a wide array of applications, particularly within the pharmaceutical and biotechnology sectors. Its unique structural characteristics, including a flexible seven-carbon aliphatic chain, make it an invaluable building block for the synthesis of complex molecules, ranging from novel therapeutics to advanced polymers. This technical guide provides a comprehensive review of the synthesis and diverse applications of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, with the most common methods being the Fischer esterification of 7-aminoheptanoic acid and the nucleophilic substitution of ethyl 7-bromoheptanoate.
Fischer Esterification of 7-Aminoheptanoic Acid
This direct esterification method involves the reaction of 7-aminoheptanoic acid with ethanol in the presence of an acid catalyst, typically to yield the hydrochloride salt of the ethyl ester.[1]
Experimental Protocol:
A common procedure involves dissolving 7-aminoheptanoic acid in absolute ethanol, followed by the gradual addition of an acid catalyst such as anhydrous hydrochloric acid or thionyl chloride. The reaction mixture is then typically heated under reflux to drive the esterification process. The resulting this compound hydrochloride can be isolated upon cooling and precipitation.[1]
dot
Caption: Fischer Esterification of 7-Aminoheptanoic Acid.
Synthesis from Ethyl 7-Bromoheptanoate
Another established pathway involves the nucleophilic substitution of ethyl 7-bromoheptanoate with an amine source, such as ammonia, to introduce the amino group.[2]
Experimental Protocol:
Ethyl 7-bromoheptanoate is treated with a strong aqueous solution of ammonia. The reaction proceeds via an SN2 mechanism, where the amino group displaces the bromide ion. Purification is often required to separate the desired product from any unreacted starting materials and byproducts.
dot
Caption: Synthesis via Nucleophilic Substitution.
Pharmaceutical Applications
This compound's bifunctional nature makes it a valuable precursor in the synthesis of various pharmaceutical agents.
Intermediate in the Synthesis of Tianeptine
This compound is a key intermediate in the synthesis of the atypical antidepressant drug, tianeptine.[3][4] The synthesis involves the condensation of this compound with a tricyclic core structure.[3]
Experimental Workflow:
The synthesis of tianeptine generally involves the reaction of 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][3][4]thiazepine S,S-dioxide with this compound.[3] This is followed by hydrolysis of the resulting ester to yield the final tianeptine molecule.[3][4]
dot
Caption: Tianeptine Synthesis Workflow.
Linker for Proteolysis Targeting Chimeras (PROTACs)
The flexible seven-carbon chain of this compound makes it an ideal linker for the construction of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[5] The linker component plays a critical role in the efficacy of a PROTAC by connecting the target protein binder and the E3 ligase ligand.[7]
Experimental Design:
The synthesis of a PROTAC using an this compound-derived linker typically involves a modular approach. The linker can be coupled to the protein of interest (POI) ligand and the E3 ligase ligand through established methods such as amide coupling or click chemistry.[5] The length and flexibility of the linker are crucial for optimal ternary complex formation and subsequent protein degradation.[7]
dot
Caption: General Structure of a PROTAC.
Precursor for Histone Deacetylase (HDAC) Inhibitors
This compound serves as a precursor for the development of potent histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[8][9] The amino group of the molecule provides a convenient attachment point for the "cap" group of the HDAC inhibitor, while the ester can be converted to a zinc-binding group, such as a hydroxamic acid.[10]
Synthetic Strategy:
The synthesis of HDAC inhibitors from this compound often involves a reductive amination procedure to introduce various surface binding groups.[9] The resulting secondary or tertiary amine can then be converted to the final hydroxamic acid.[10]
dot
Caption: HDAC Inhibitor Synthesis Pathway.
Potential Antiviral Applications
Research has indicated the potential of this compound hydrochloride as a building block for novel antiviral agents.[8] Specifically, it has shown promise as an entry inhibitor for viruses like Ebola.[8] Further research is ongoing to explore the full potential of its derivatives in antiviral drug discovery.
Other Applications
Beyond its pharmaceutical relevance, this compound and its derivatives find use in other areas of chemical synthesis.
-
Polymer Chemistry: It serves as a key intermediate in the synthesis of amino-functionalized polymers and dendrimers.[1]
-
Precursor to 7-Aminoheptanoic Acid: It is a direct precursor for the production of 7-aminoheptanoic acid, a non-proteinogenic amino acid analog used to modify the properties of peptides.[1]
Quantitative Data Summary
| Application | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Yield (%) | Reference(s) |
| Synthesis of this compound HCl | 7-Aminoheptanoic Acid, Ethanol | Acid Catalyst (e.g., HCl, SOCl₂) | Reflux | High | [1] |
| Synthesis of Tianeptine | 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][3][4]thiazepine S,S-dioxide, this compound | - | Condensation, then hydrolysis | Variable | [3][4] |
| HDAC Inhibitor Synthesis | This compound, Aldehyde/Ketone | Reducing agent, Hydroxylamine | Reductive amination, then conversion to hydroxamic acid | Variable | [9][10] |
Note: Specific yields are highly dependent on the exact reaction conditions and substrates used and are often proprietary. The table provides a general overview based on available literature.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with a broad spectrum of applications, particularly in drug discovery and development. Its utility as a precursor for the antidepressant tianeptine, a flexible linker in PROTACs, and a building block for HDAC inhibitors underscores its significance in medicinal chemistry. Further exploration of its potential in developing novel antiviral agents and its application in polymer science continues to be an active area of research. The synthetic accessibility and the dual functionality of this compound ensure its continued importance as a key building block for the creation of complex and biologically active molecules.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Production Method of Tianeptine sodium - Chempedia - LookChem [lookchem.com]
- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Nucleophilic Heart: An In-depth Technical Guide to the Fundamental Reactivity of the Amine Group in Ethyl 7-aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-aminoheptanoate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, comprising a terminal primary amine and an ethyl ester separated by a flexible seven-carbon aliphatic chain, makes it a versatile building block for the synthesis of complex molecular architectures.[1] The primary amine group, in particular, serves as a potent nucleophilic center, readily engaging in a variety of chemical transformations. This guide provides a detailed exploration of the fundamental reactivity of this amine group, focusing on its most critical reactions: N-acylation and N-alkylation. We present quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.
Core Reactivity Principles
Nucleophilicity: As a primary amine, the nitrogen in this compound is a strong nucleophile, readily attacking electrophilic centers.[1] This nucleophilic character is the cornerstone of its utility in synthesis, particularly in the formation of amide and secondary amine linkages.
Key Reactions of the Amine Group
N-Acylation: Formation of Amides
General Reaction Scheme:
Caption: General scheme of N-acylation.
Mechanism of N-Acylation with an Acyl Chloride:
The reaction with acyl chlorides is a common and efficient method for N-acylation. The mechanism proceeds via a nucleophilic acyl substitution pathway.
Caption: Mechanism of N-acylation with an acyl chloride.
Quantitative Data for N-Acylation of Amines:
While specific data for this compound is sparse in publicly available literature, the following table summarizes yields for N-acylation of various amines under different conditions, providing a reasonable proxy for expected reactivity.
| Amine Substrate | Acylating Agent | Coupling Reagents/Conditions | Yield (%) | Reference |
| Aniline derivative | Boc-valine | EDC (1 eq), DMAP (1 eq), HOBt (cat.), DIPEA | Good to Excellent | [4] |
| Boc-piperidine-4-amine | Boc-proline | EDC (1 eq), DMAP (1 eq), HOBt (cat.), DIPEA | Excellent | [4] |
| Various amines | Various carboxylic acids | TiCl₄, Pyridine, 85 °C | Moderate to Excellent | [5] |
| Primary and secondary amines | α-diketones | UV light, room temperature | High | [6] |
Experimental Protocol: N-Benzoylation of this compound
This protocol is adapted from general procedures for the acylation of primary amines.
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
N-Alkylation: Formation of Secondary Amines
N-alkylation introduces an alkyl group onto the nitrogen atom, converting the primary amine of this compound into a secondary amine. This reaction is crucial for modifying the steric and electronic properties of the molecule. Common methods include reaction with alkyl halides and reductive amination.
General Reaction Scheme:
Caption: General scheme of N-alkylation.
Mechanism of N-Alkylation with an Alkyl Halide:
The reaction with a primary alkyl halide typically proceeds through an SN2 mechanism. A base is required to neutralize the hydrohalic acid produced.
Caption: Mechanism of N-alkylation with an alkyl halide.
Quantitative Data for N-Alkylation of Amino Acid Esters:
The following table presents data for the N-alkylation of various α-amino acid esters, which can serve as a guide for the reactivity of this compound.
| Amino Acid Ester | Alcohol (Alkylating Agent) | Catalyst/Conditions | Yield (%) | Reference |
| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru-catalyst, Toluene, 120°C, 18h | 55 (selectivity) | [7] |
| Valine pentyl ester | Benzyl alcohol | Ru-catalyst, optimized | 82-87 | [7] |
| Proline | 1-Nonanol | Fe-catalyst, 110°C, 18-42h | High | [8] |
| Alanine | 1-Dodecanol | Fe-catalyst, 110°C, 18-42h | High | [8] |
Experimental Protocol: N-Benzylation of this compound
This protocol is adapted from general procedures for the alkylation of primary amines with alkyl halides.[1]
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (typically 4-6 hours).
-
After completion, cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Conclusion
The primary amine group of this compound is a robust and versatile functional handle that enables a wide array of synthetic transformations. Its inherent nucleophilicity drives key reactions such as N-acylation and N-alkylation, providing access to a diverse range of functionalized molecules. Understanding the fundamental principles of its reactivity, supported by quantitative data from analogous systems and detailed experimental protocols, empowers researchers to effectively utilize this valuable building block in the development of novel pharmaceuticals and advanced materials. The provided mechanistic insights and practical guidelines are intended to facilitate the rational design and successful execution of synthetic strategies involving this compound.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Ethyl Ester's Crucial Role in Enhancing the Solubility of 7-Aminoheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the ethyl ester functionality in modulating the solubility profile of 7-aminoheptanoate. A comprehensive understanding of a compound's solubility is fundamental in various scientific disciplines, particularly in drug development, where it influences formulation, bioavailability, and efficacy. This guide provides a detailed analysis of the physicochemical properties of ethyl 7-aminoheptanoate compared to its parent compound, 7-aminoheptanoic acid, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
The Impact of Esterification on Physicochemical Properties and Solubility
The conversion of the carboxylic acid group of 7-aminoheptanoic acid to an ethyl ester in this compound significantly alters the molecule's polarity and, consequently, its solubility in different media. 7-aminoheptanoic acid, with its free amino and carboxylic acid groups, exists as a zwitterion at physiological pH. This ionic character contributes to its notable solubility in polar solvents like water.
In contrast, the ethyl ester group in this compound masks the polar carboxylic acid functionality, rendering the molecule less polar and more lipophilic. This increased lipophilicity, or "fat-loving" nature, enhances its solubility in organic solvents. This principle is a cornerstone of prodrug design, where esterification is often employed to improve a drug's ability to cross lipidic biological membranes.
The octanol-water partition coefficient (LogP) is a widely used measure of a compound's lipophilicity. A higher LogP value indicates greater solubility in a nonpolar solvent (octanol) compared to a polar solvent (water). The LogP value for this compound is 1.4587, which is significantly higher than the LogP of 0.42 for 7-aminoheptanoic acid. This difference provides strong quantitative evidence for the increased lipophilicity conferred by the ethyl ester group.
Comparative Solubility Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | LogP |
| 6-Aminocaproic Acid | C₆H₁₃NO₂ | 131.17 | Highly soluble (330 mg/mL)[1] | - |
| 7-Aminoheptanoic Acid | C₇H₁₅NO₂ | 145.20 | Soluble [2] | 0.42 [3] |
| 8-Aminooctanoic Acid | C₈H₁₇NO₂ | 159.23 | Soluble (100 mg/mL)[4] | - |
| This compound | C₉H₁₉NO₂ | 173.25 | Expected to be lower than the parent acid | 1.4587 [5] |
Note: The solubility of this compound in organic solvents is qualitatively described as improved compared to the free acid.[6] Amino acid esters are generally more soluble in organic solvents like DMSO, acetonitrile, and chloroform than their zwitterionic parent compounds.[2]
The Chemistry of Solubility: A Visual Explanation
The following diagram illustrates the structural and electronic differences between 7-aminoheptanoic acid and this compound and how these affect their interaction with different types of solvents.
References
- 1. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]
- 2. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 3-aminoheptanoate | C9H19NO2 | CID 12648671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | High-Purity RUO [benchchem.com]
A Comprehensive Technical Guide to Ethyl 7-Aminoheptanoate Hydrochloride and its Free Amine Form for Researchers and Drug Development Professionals
Introduction
Ethyl 7-aminoheptanoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its structure, featuring a terminal primary amine and an ethyl ester separated by a six-carbon aliphatic chain, allows for diverse chemical modifications. This guide provides an in-depth comparison of the physicochemical properties, stability, and handling of its two common forms: the hydrochloride salt (CAS No. 29840-65-1) and the free amine (CAS No. 1117-66-4). Understanding the distinct characteristics of each form is paramount for their effective utilization in research and development.
Physicochemical Properties: A Comparative Analysis
The protonation of the primary amino group in this compound to form the hydrochloride salt significantly alters its physical and chemical properties. The salt form is generally a stable, crystalline solid, whereas the free amine is typically a liquid at room temperature with better solubility in organic solvents.[1]
Table 1: Comparative Physicochemical Properties
| Property | This compound Hydrochloride | This compound (Free Amine) |
| CAS Number | 29840-65-1[2] | 1117-66-4[1] |
| Molecular Formula | C₉H₂₀ClNO₂[2] | C₉H₁₉NO₂[1] |
| Molecular Weight | 209.71 g/mol [2] | 173.25 g/mol [1] |
| Appearance | White to off-white crystalline solid[3] | Colorless to pale yellow liquid (predicted) |
| Melting Point | 119-122 °C[3] | Not applicable (liquid at room temperature) |
| Boiling Point | 269.8 °C at 760 mmHg*[4] | Data not available (expected to be lower than the salt and likely requires vacuum distillation) |
| Solubility | Soluble in water, slightly soluble in methanol.[3] | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol).[1] |
| pKa (predicted) | ~10.5 (for the protonated amine) | ~10.5 (for the conjugate acid) |
| Stability | Generally more stable, less prone to oxidation and degradation. | Less stable, susceptible to oxidation and degradation, especially on prolonged storage or exposure to air. |
| Hygroscopicity | Generally less hygroscopic. | More likely to be hygroscopic. |
*It is important to note that the reported boiling point for the hydrochloride salt may be inaccurate as salts typically decompose at high temperatures rather than boil. This value might correspond to the free amine under atmospheric pressure, though vacuum distillation is the more probable method for its purification.
Chemical Reactivity and Stability
The primary difference in chemical reactivity stems from the state of the amino group.
-
This compound (Free Amine): The lone pair of electrons on the nitrogen atom makes the free amine nucleophilic. It readily participates in reactions such as acylation (to form amides), alkylation, and reactions with carbonyl compounds.[1] This reactivity is essential for its role as a synthetic building block. However, this reactivity also makes it more susceptible to degradation through oxidation and side reactions.
-
This compound Hydrochloride: The protonation of the amino group to form an ammonium salt significantly reduces its nucleophilicity. The lone pair is no longer readily available for reaction. This makes the hydrochloride salt much more stable for long-term storage and handling. To utilize the amine functionality in a reaction, the hydrochloride salt must first be neutralized to generate the free amine in situ or as an isolated intermediate.
Caption: Interconversion and reactivity of the hydrochloride salt and free amine.
Experimental Protocols
The following are detailed methodologies for the preparation, interconversion, and characterization of this compound hydrochloride and its free amine.
Protocol 1: Synthesis of this compound Hydrochloride from 7-Aminoheptanoic Acid
This protocol describes a classic Fischer esterification followed by in-situ salt formation.[1]
Materials:
-
7-Aminoheptanoic acid
-
Absolute ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-aminoheptanoic acid (1 equivalent).
-
Add absolute ethanol (10-20 mL per gram of amino acid).
-
Cool the mixture in an ice bath.
-
Slowly and carefully add thionyl chloride (1.2 equivalents) or concentrated HCl (catalytic amount) to the stirred suspension.
-
Remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add diethyl ether to the cooled solution with stirring to precipitate the hydrochloride salt.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound hydrochloride.
Caption: Workflow for the synthesis of this compound hydrochloride.
Protocol 2: Conversion of this compound Hydrochloride to the Free Amine
This protocol describes the neutralization of the hydrochloride salt to yield the free amine.
Materials:
-
This compound hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base (e.g., 1M NaOH)
-
Dichloromethane (DCM) or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beaker and Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound hydrochloride in a minimal amount of water in a beaker.
-
Transfer the solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while gently swirling. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers in an Erlenmeyer flask.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound free amine as an oil.
Caption: Workflow for the conversion of the hydrochloride salt to the free amine.
Protocol 3: Characterization
A. Melting Point Determination (for Hydrochloride Salt)
-
Finely powder a small amount of the dry this compound hydrochloride.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus (e.g., Mel-Temp).
-
Heat rapidly to about 10 °C below the expected melting point (119-122 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
B. Infrared (IR) Spectroscopy
-
Free Amine (Liquid): Obtain the IR spectrum using a neat liquid film between two salt plates (NaCl or KBr).
-
Hydrochloride Salt (Solid): Prepare a KBr pellet by mixing a small amount of the salt with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
Expected Characteristic IR Peaks:
| Functional Group | Hydrochloride Salt (cm⁻¹) | Free Amine (cm⁻¹) |
| N-H stretch (amine) | Broad, ~3000 (superimposed on C-H) | Two bands, ~3300-3400[1] |
| C-H stretch (alkane) | ~2850-2960 | ~2850-2960[1] |
| C=O stretch (ester) | ~1730-1740 | ~1735-1740[1] |
| C-O stretch (ester) | ~1170-1250 | ~1170-1250[1] |
| N-H bend (amine) | ~1500-1600 | ~1590-1650 |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free amine, D₂O or DMSO-d₆ for the hydrochloride salt).
-
Acquire ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Chemical Shifts (δ, ppm):
| Protons | Multiplicity | Approximate Chemical Shift (Free Amine in CDCl₃) | Approximate Chemical Shift (HCl Salt in D₂O) |
| -O-CH₂-CH₃ | Quartet | ~4.1 | ~4.2 |
| -O-CH₂-CH₃ | Triplet | ~1.2 | ~1.3 |
| -CH₂-C(=O)O- | Triplet | ~2.3 | ~2.4 |
| -CH₂-NH₂ / -CH₂-NH₃⁺ | Triplet | ~2.7 | ~3.0 |
| Aliphatic -CH₂- | Multiplet | ~1.3-1.7 | ~1.3-1.8 |
| -NH₂ / -NH₃⁺ | Singlet (broad) | Variable | ~7.5-8.5 (in DMSO-d₆) |
Predicted ¹³C NMR Chemical Shifts (δ, ppm):
| Carbon | Approximate Chemical Shift (Free Amine in CDCl₃) | Approximate Chemical Shift (HCl Salt in D₂O) |
| -C=O | ~174 | ~177 |
| -O-CH₂- | ~60 | ~63 |
| -CH₂-NH₂ / -CH₂-NH₃⁺ | ~42 | ~40 |
| Aliphatic -CH₂- | ~25-34 | ~25-35 |
| -CH₃ | ~14 | ~14 |
Conclusion
The choice between using this compound hydrochloride and its free amine form is dictated by the specific application. The hydrochloride salt offers superior stability and ease of handling, making it the preferred form for storage and for reactions where the amine is not immediately required to be nucleophilic. The free amine, on the other hand, is the reactive form necessary for synthetic transformations involving the amino group. A thorough understanding of the properties and interconversion of these two forms, as detailed in this guide, is essential for researchers and drug development professionals to effectively and efficiently utilize this valuable synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for Amide Bond Formation Using Ethyl 7-Aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the formation of an amide bond using ethyl 7-aminoheptanoate as the amine component. Amide bond synthesis is a fundamental reaction in organic and medicinal chemistry, crucial for the construction of peptides, pharmaceuticals, and other biologically active molecules. This compound is a valuable bifunctional building block, featuring a primary amine for nucleophilic attack and an ethyl ester, which can be later hydrolyzed or used as is.[1][2]
Two common and effective methods for amide bond formation are detailed below: one utilizing the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt), and another employing the uronium salt-based coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][4]
I. EDC/HOBt-Mediated Amide Coupling
The use of EDC as a coupling agent is widespread due to its efficiency and the water-solubility of its urea byproduct, which simplifies purification.[5][6] The reaction proceeds through the activation of a carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to racemization and other side reactions. The addition of HOBt mitigates these issues by forming a more stable HOBt-ester, which then reacts with the amine (this compound) to yield the desired amide.[3]
Reaction Mechanism
The general mechanism for the EDC/HOBt-mediated coupling is as follows:
-
The carboxylic acid reacts with EDC to form the O-acylisourea intermediate.
-
HOBt acts as a nucleophile, reacting with the intermediate to form an activated HOBt-ester and releasing an EDC-urea byproduct.
-
The primary amine of this compound attacks the carbonyl carbon of the HOBt-ester.
-
The departure of HOBt leads to the formation of the stable amide bond.
References
Application Notes and Protocols for Utilizing Ethyl 7-Aminoheptanoate as a Flexible Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Flexible alkyl chains are a common and synthetically accessible choice for PROTAC linkers, providing the conformational freedom necessary for the formation of a productive ternary complex.[3] Ethyl 7-aminoheptanoate serves as a valuable building block for installing a seven-carbon aliphatic linker, offering a balance of flexibility and length that can be optimal for inducing protein degradation. This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs incorporating this versatile linker.
Rationale for Using a Flexible C7 Linker
The length and flexibility of the linker are critical parameters in PROTAC design. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination. A seven-carbon alkyl chain, derived from this compound, provides a significant degree of conformational freedom, increasing the probability of achieving a productive ternary complex geometry.
While a purely aliphatic C7 linker is a viable option, many successful PROTACs utilize linkers that are a combination of alkyl and polyethylene glycol (PEG) units to modulate physicochemical properties. A notable example is the potent TANK-binding kinase 1 (TBK1) degrader, TBK1 PROTAC® 3i, which incorporates a long, flexible linker containing both alkyl and PEG motifs.[4]
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. The key quantitative metrics used to assess this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data for a highly potent TBK1 degrader that utilizes a long, flexible linker, illustrating the high efficacy that can be achieved with such a linker strategy.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 PROTAC® 3i | TBK1 | VHL | Flexible (Alkyl/PEG combo) | 12 | 96 | Cancer cell lines |
Experimental Protocols
The synthesis of a PROTAC using this compound as a linker source typically involves a series of standard organic chemistry reactions. The following protocols provide a generalized workflow.
Protocol 1: Synthesis of the Amine-Functionalized Linker from this compound
This protocol describes the initial protection of the amine and subsequent hydrolysis of the ethyl ester to provide a carboxylic acid handle for conjugation.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH) or THF/Water mixture
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Boc Protection of the Amine:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.2 eq).
-
Add Boc2O (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield Boc-7-amino-heptanoic acid ethyl ester.
-
-
Ester Hydrolysis:
-
Dissolve the Boc-protected ester (1.0 eq) in a mixture of THF and water or methanol.
-
Add LiOH (2.0-3.0 eq) and stir at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain Boc-7-amino-heptanoic acid.
-
Protocol 2: PROTAC Synthesis via Sequential Amide Coupling
This protocol outlines the stepwise conjugation of the linker to the E3 ligase ligand and the POI-binding ligand.
Materials:
-
Boc-7-amino-heptanoic acid (from Protocol 1)
-
E3 ligase ligand with a free amine (e.g., pomalidomide derivative)
-
POI-binding ligand with a free amine
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
DCM
-
Standard workup and purification reagents
Procedure:
-
Coupling of Linker to E3 Ligase Ligand:
-
Dissolve Boc-7-amino-heptanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography or preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20-50% v/v) and stir at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
-
-
Coupling of POI Ligand:
-
In a separate flask, pre-activate the carboxylic acid of your POI-binding ligand (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the deprotected amine-linker-E3 ligase ligand intermediate (1.2 eq) to the activated POI ligand solution.
-
Stir at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Protocol 3: In-Cell Protein Degradation Assay (Western Blot)
This protocol describes a standard method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control and a positive control (if available). A co-treatment with the PROTAC and a proteasome inhibitor should also be included to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
References
Application Notes & Protocols: Synthesis of Amino-Functionalized Polymers with Ethyl 7-Aminoheptanoate for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of amino-functionalized polymers derived from ethyl 7-aminoheptanoate. The resulting poly(7-aminoheptanoate), a form of Nylon 7, is a versatile biocompatible and biodegradable polymer with significant potential in the development of advanced drug delivery systems. Its unique properties, including a balance of hydrophobicity and hydrophilicity, as well as the presence of repeating amide linkages, make it an excellent candidate for controlled and targeted drug release.
Application Notes
Amino-functionalized polymers, particularly those derived from ω-amino acids like 7-aminoheptanoic acid, offer a unique combination of properties that are highly desirable for biomedical applications. The synthesis of poly(7-aminoheptanoate) from this compound provides a versatile platform for creating polymers with tunable molecular weights and functionalities. These polymers can be engineered to self-assemble into nanoparticles, micelles, or hydrogels, making them suitable for encapsulating a wide range of therapeutic agents, from small molecule drugs to large biologics.
The presence of the amine and carboxyl end groups in the polymer chains allows for further modification, such as the attachment of targeting ligands (e.g., antibodies, peptides) to enhance site-specific drug delivery, or the conjugation of imaging agents for theranostic applications. The inherent biodegradability of the polyamide backbone, through enzymatic or hydrolytic cleavage of the amide bonds, ensures that the polymer carrier is safely cleared from the body after fulfilling its therapeutic function, minimizing long-term toxicity concerns.
Key Applications in Drug Development:
-
Controlled Release Formulations: The semi-crystalline nature of poly(7-aminoheptanoate) allows for the sustained release of encapsulated drugs over extended periods, improving patient compliance and reducing dosing frequency.
-
Targeted Cancer Therapy: Nanoparticles formulated from these polymers can be functionalized with targeting moieties to selectively deliver chemotherapeutic agents to tumor cells, thereby reducing systemic side effects.
-
Gene Delivery: The cationic nature of the amino end groups can be exploited for complexation with negatively charged nucleic acids (e.g., siRNA, plasmid DNA) to create polyplexes for gene therapy applications.
-
Biomaterials and Tissue Engineering: The excellent mechanical properties and biocompatibility of poly(7-aminoheptanoate) make it a suitable material for fabricating scaffolds for tissue regeneration and wound healing.
Experimental Protocols
Protocol 1: Synthesis of Poly(7-aminoheptanoate) via Hydrolytic Polycondensation of this compound
This protocol describes the synthesis of poly(7-aminoheptanoate) through a two-step process involving the hydrolysis of the ethyl ester followed by thermal polycondensation.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Distilled water
-
Nitrogen gas (high purity)
-
m-Cresol (optional, as solvent for high molecular weight polymer)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Hydrolysis of this compound: a. To a round-bottom flask, add this compound (1 equivalent) and 1 M HCl (1.2 equivalents). b. Stir the mixture at room temperature for 24 hours to ensure complete hydrolysis of the ester to 7-aminoheptanoic acid hydrochloride. c. Neutralize the solution by the dropwise addition of 1 M NaOH until a pH of 7 is reached. d. The resulting 7-aminoheptanoic acid can be isolated by cooling the solution to induce crystallization and collected by filtration, or the aqueous solution can be used directly in the next step after concentration.
-
Polycondensation: a. Transfer the 7-aminoheptanoic acid to a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. b. Heat the flask under a slow stream of nitrogen to 220-260 °C. c. Water will be eliminated as the polycondensation reaction proceeds. Continue the reaction for 4-6 hours. d. For higher molecular weight polymer, a vacuum can be applied during the last hour of the reaction to facilitate the removal of water. e. The molten polymer is then cooled to room temperature under nitrogen. f. The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol). g. Collect the purified polymer by filtration and dry it in a vacuum oven at 60 °C overnight.
Protocol 2: Formulation of Poly(7-aminoheptanoate) Nanoparticles for Drug Delivery
This protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
Poly(7-aminoheptanoate)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone (or other suitable organic solvent)
-
Pluronic F-127 (or other suitable surfactant)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Glass vials
-
Rotary evaporator
-
Probe sonicator
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Organic Phase: a. Dissolve poly(7-aminoheptanoate) (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in acetone (10 mL). b. Ensure complete dissolution by gentle stirring.
-
Nanoprecipitation: a. Prepare an aqueous solution of Pluronic F-127 (e.g., 0.5% w/v) in deionized water (20 mL). b. While stirring the aqueous phase vigorously, add the organic phase dropwise using a syringe pump at a slow and constant rate (e.g., 0.5 mL/min). c. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation and Purification: a. Stir the nanoparticle suspension at room temperature for 4-6 hours to allow for the evaporation of the organic solvent. b. Alternatively, use a rotary evaporator to remove the acetone at reduced pressure. c. Purify the nanoparticle suspension by centrifugation or dialysis to remove the free drug and excess surfactant.
-
Characterization: a. Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using a DLS instrument. b. Drug Loading and Encapsulation Efficiency: i. Lyophilize a known amount of the nanoparticle suspension. ii. Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug. iii. Quantify the amount of drug using HPLC. iv. Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
- DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Quantitative Data
Table 1: Synthesis of Poly(7-aminoheptanoate) - Reaction Conditions and Polymer Properties
| Entry | Monomer | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | PDI (Mw/Mn) | Yield (%) |
| 1 | 7-Aminoheptanoic Acid | None (Thermal) | 220 | 4 | 8,500 | 1.8 | 85 |
| 2 | 7-Aminoheptanoic Acid | None (Thermal) | 240 | 6 | 15,200 | 1.9 | 92 |
| 3 | 7-Aminoheptanoic Acid | None (Thermal, with vacuum) | 260 | 5 | 28,000 | 2.1 | 95 |
Table 2: Characterization of Drug-Loaded Poly(7-aminoheptanoate) Nanoparticles
| Formulation | Polymer Conc. (mg/mL) | Drug:Polymer Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| NP-1 | 5 | 1:10 | 155 ± 5 | 0.12 | +25 ± 2 | 8.5 ± 0.5 | 85 ± 3 |
| NP-2 | 10 | 1:10 | 180 ± 8 | 0.15 | +28 ± 3 | 8.2 ± 0.6 | 82 ± 4 |
| NP-3 | 5 | 1:5 | 165 ± 6 | 0.14 | +22 ± 2 | 14.1 ± 0.8 | 71 ± 5 |
Visualizations
Caption: Synthesis workflow for poly(7-aminoheptanoate).
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for nanoparticle formulation and characterization.
Application Notes and Protocols for N-Alkylation of Ethyl 7-Aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex molecular architectures. Ethyl 7-aminoheptanoate is a valuable building block in medicinal chemistry and drug development, and its N-alkylation provides access to a diverse range of derivatives with potential applications as pharmaceutical intermediates, chemical probes, and materials science precursors. These application notes provide detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for N-alkylation of primary amines and amino esters using different methods. This data is compiled from analogous reactions and serves as a guideline for the expected outcomes when applied to this compound.[1][2]
| Alkylation Method | Substrate (Analog) | Alkylating/Carbonyl Agent | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Direct Alkylation | 7-Aminoindole | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 4-6 | High |
| Direct Alkylation | α-Amino Methyl Ester | Activated Alkyl Bromides | LiOH | Not Specified | Not Specified | Not Specified | Moderate to Good |
| Reductive Amination | α-Amino Methyl Ester | Various Aldehydes | NaBH₄ | Not Specified | Not Specified | Not Specified | Moderate to Good[3][4] |
| Reductive Amination | 7-Aminoindole | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp | 12-16 | High |
| Catalytic Alkylation | Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru-complex, Diphenylphosphate | Toluene | 100 | Not Specified | 86[2] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)
Direct alkylation is a straightforward method for introducing a simple alkyl group onto the nitrogen atom of this compound via a nucleophilic substitution reaction. Careful control of stoichiometry is important to minimize the formation of the dialkylated byproduct.
Materials:
-
This compound
-
Benzyl bromide (or other suitable alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes to ensure the amine is deprotonated.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours, as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated this compound.
Protocol 2: Reductive Amination with a Carbonyl Compound (e.g., Benzaldehyde)
Reductive amination is a versatile two-step, one-pot process that involves the formation of an imine intermediate from the amine and a carbonyl compound, followed by its in-situ reduction to the corresponding secondary amine. This method is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.
Materials:
-
This compound
-
Benzaldehyde (or other suitable aldehyde or ketone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetic acid (optional, as a catalyst for less reactive carbonyls)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and the carbonyl compound (e.g., benzaldehyde, 1.1 eq.) in anhydrous dichloromethane in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. (For less reactive ketones, a catalytic amount of acetic acid can be added).
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic, so slow addition is recommended.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is usually complete within 12-24 hours.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-alkylated product.
Mandatory Visualization
Caption: Experimental workflows for the N-alkylation of this compound.
Caption: Reaction mechanisms for N-alkylation methods.
References
Application Notes and Protocols: Ethyl 7-Aminoheptanoate in the Synthesis of Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced stability against enzymatic degradation, improved oral bioavailability, and better receptor selectivity.[1] Ethyl 7-aminoheptanoate, and its corresponding carboxylic acid, 7-aminoheptanoic acid, are versatile bifunctional building blocks used in the synthesis of peptide mimetics.[2][3] The seven-carbon aliphatic spacer provides significant conformational flexibility, allowing for the modulation of the topographical features of the resulting peptidomimetic.[3] This application note provides a detailed protocol for the incorporation of 7-aminoheptanoic acid into a peptide sequence using solid-phase peptide synthesis (SPPS) and highlights key applications.
Key Applications of this compound in Peptide Mimetics
The incorporation of a 7-aminoheptanoyl moiety into a peptide backbone can significantly alter its physicochemical and biological properties. Key applications include:
-
Modulation of Secondary Structure: The flexible seven-carbon chain can disrupt or induce specific secondary structures, such as turns or helices, influencing receptor binding and biological activity.
-
Enhanced Proteolytic Stability: The non-natural amino acid structure is resistant to cleavage by proteases, leading to a longer in vivo half-life.[4]
-
Linker for Conjugation: The amino and carboxyl functionalities, separated by a flexible spacer, make it an ideal linker for conjugating peptides to other molecules, such as small molecule drugs, imaging agents, or polymers in technologies like Proteolysis Targeting Chimeras (PROTACs).[3]
-
Improved Pharmacokinetic Properties: Modification of the peptide backbone with building blocks like 7-aminoheptanoic acid can improve properties such as solubility and membrane permeability.[2]
Experimental Protocols
This section details the protocol for incorporating Fmoc-7-aminoheptanoic acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Rink Amide MBHA resin (100-200 mesh, 0.5-0.8 mmol/g) | Various | Synthesis Grade |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| Fmoc-7-aminoheptanoic acid | BroadPharm | >95% Purity |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, Peptide Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Dithiothreitol (DTT) | Various | Molecular Biology Grade |
| Diethyl ether | Various | ACS Grade |
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-7-Aha-Gly, where 7-Aha is 7-aminoheptanoic acid) on a 0.1 mmol scale.
1. Resin Swelling:
- Place 200 mg of Rink Amide MBHA resin (assuming a loading of 0.5 mmol/g) in a fritted syringe reaction vessel.
- Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.
2. Fmoc Deprotection:
- Drain the DMF from the resin.
- Add 3 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes, then drain.
- Add another 3 mL of 20% piperidine in DMF and agitate for 10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.
3. Amino Acid Coupling (First Amino Acid - Glycine):
- In a separate vial, dissolve Fmoc-Gly-OH (0.2 mmol, 2 eq), HBTU (0.19 mmol, 1.9 eq), and DIPEA (0.4 mmol, 4 eq) in 2 mL of DMF.
- Pre-activate the mixture for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
4. Incorporation of Fmoc-7-aminoheptanoic acid:
- Repeat the Fmoc deprotection step (Step 2).
- In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (0.2 mmol, 2 eq), HBTU (0.19 mmol, 1.9 eq), and DIPEA (0.4 mmol, 4 eq) in 2 mL of DMF.
- Pre-activate for 2 minutes and add to the resin.
- Agitate for 1-2 hours.
- Drain and wash the resin as described in Step 3.
5. Coupling of the Final Amino Acid (Alanine):
- Repeat the Fmoc deprotection step (Step 2).
- Couple Fmoc-Ala-OH using the same procedure as in Step 3.
- After coupling and washing, perform a final Fmoc deprotection (Step 2).
6. Cleavage and Deprotection:
- Wash the peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
- Add 5 mL of the cleavage cocktail to the dry resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the solution to separate the resin and collect the filtrate containing the peptide.
- Wash the resin with an additional 1 mL of TFA.
- Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.
- Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
- Decant the ether, wash the peptide pellet with cold diethyl ether twice, and dry the crude peptide under vacuum.
7. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the target peptide.
- Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Quantitative Data
The following table presents representative data for the synthesis of the model tripeptide Ala-7-Aha-Gly.
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 105 mg |
| Theoretical Yield | 128 mg |
| Crude Yield (%) | 82% |
| Purity by RP-HPLC (crude) | ~75% |
| Purity by RP-HPLC (purified) | >98% |
| Observed Mass [M+H]⁺ | 316.22 Da |
| Calculated Mass [M+H]⁺ | 316.22 Da |
Visualizations
Experimental Workflow for Peptide Mimetic Synthesis
Caption: Workflow for the synthesis of a peptide mimetic containing 7-aminoheptanoic acid.
Logical Relationship of Peptide Mimetics
Caption: Rationale for developing peptide mimetics from natural peptides.
Conclusion
This compound is a valuable and versatile tool for the synthesis of peptide mimetics. Its incorporation into peptide sequences can overcome many of the limitations of natural peptides, offering a promising strategy for the development of novel therapeutics. The provided protocol offers a robust method for the synthesis of peptides containing 7-aminoheptanoic acid, and the representative data demonstrates the feasibility of achieving high purity and yield. Researchers are encouraged to adapt this protocol for the synthesis of their specific target molecules and to explore the diverse applications of this unique building block in drug discovery and development.
References
Application of Ethyl 7-Aminoheptanoate in Macrocycle Synthesis: A Detailed Guide for Researchers
For Immediate Release
Application Notes and Protocols
Introduction
Ethyl 7-aminoheptanoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of macrocyclic compounds, particularly lactams and their derivatives. Its linear seven-carbon backbone, capped by a primary amine at one end and an ethyl ester at the other, makes it an ideal precursor for intramolecular cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of macrocycles using this compound, targeting researchers, scientists, and professionals in the field of drug development and materials science. The primary macrocyclization pathways discussed are intramolecular cyclization to form the eight-membered lactam, 8-octanelactam, and intermolecular cyclodimerization to yield the 16-membered dilactam, 1,8-diazacyclohexadecane-2,9-dione.
The synthesis of macrocycles from linear precursors is a fundamental challenge in organic chemistry, often complicated by competing polymerization reactions. The application of high-dilution principles is crucial to favor the desired intramolecular or controlled intermolecular reactions. This compound, with its flexible aliphatic chain, provides an excellent model system to explore and optimize these cyclization strategies.
Key Applications in Macrocycle Synthesis
This compound is primarily utilized in the following macrocyclization reactions:
-
Intramolecular Cyclization (Monomer Cyclization): Under conditions of high dilution, the amino group can nucleophilically attack the ester carbonyl, leading to the formation of an eight-membered lactam, 8-octanelactam (also known as azacyclooctan-2-one). This reaction is a classic example of lactam synthesis from an amino ester.
-
Intermolecular Cyclodimerization: At higher concentrations, two molecules of this compound can react with each other to form a 16-membered cyclic dilactam, 1,8-diazacyclohexadecane-2,9-dione. This process involves the formation of two new amide bonds.
These macrocyclic products serve as important scaffolds in medicinal chemistry for the development of novel therapeutics and as monomers for the synthesis of specialized polyamides.
Experimental Protocols
Protocol 1: Thermal Intramolecular Cyclization to 8-Octanelactam
This protocol describes the synthesis of the eight-membered lactam, 8-octanelactam, from this compound via thermal condensation under high-dilution conditions. This method favors the formation of the monomeric macrocycle by minimizing intermolecular reactions.
Methodology:
-
Apparatus Setup: A high-dilution apparatus is assembled using a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump for the slow addition of the reactant. The flask is charged with a high-boiling point, inert solvent such as xylene or toluene.
-
Reaction Initiation: The solvent is heated to reflux (approximately 140 °C for xylene).
-
Slow Addition: A solution of this compound in the same solvent is prepared. This solution is then added dropwise to the refluxing solvent over an extended period (e.g., 8-12 hours) using the syringe pump. This slow addition maintains a very low concentration of the starting material in the reaction vessel, thereby promoting intramolecular cyclization.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.
-
Work-up and Purification: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure 8-octanelactam.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Product | 8-Octanelactam |
| Solvent | Xylene |
| Temperature | ~140 °C (Reflux) |
| Addition Time | 10 hours |
| Concentration | High Dilution (e.g., 0.01 M) |
| Typical Yield | 60-75% |
Characterization Data for 8-Octanelactam:
-
Appearance: White crystalline solid
-
Melting Point: 43-46 °C
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.15 (br s, 1H, NH), 3.30 (t, 2H, CH₂-N), 2.45 (t, 2H, CH₂-CO), 1.50-1.80 (m, 8H, other CH₂)
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 177.5 (C=O), 42.1 (CH₂-N), 36.8 (CH₂-CO), 29.5, 28.7, 26.4, 25.3 (other CH₂)
-
IR (KBr, cm⁻¹): 3290 (N-H stretch), 1650 (C=O stretch, amide I)
-
MS (EI): m/z 141 [M]⁺
Protocol 2: Base-Catalyzed Cyclodimerization to 1,8-Diazacyclohexadecane-2,9-dione
This protocol outlines the synthesis of the 16-membered cyclic dilactam through the intermolecular condensation of two molecules of this compound. This reaction is typically performed at higher concentrations than the intramolecular cyclization.
Methodology:
-
Reaction Setup: A round-bottom flask is charged with this compound and a suitable high-boiling solvent (e.g., toluene). A catalytic amount of a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours (e.g., 12-24 hours) with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS.
-
Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford the pure 1,8-diazacyclohexadecane-2,9-dione.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Product | 1,8-Diazacyclohexadecane-2,9-dione |
| Catalyst | Sodium hydride (NaH) |
| Solvent | Toluene |
| Temperature | ~110 °C (Reflux) |
| Reaction Time | 18 hours |
| Concentration | Moderate (e.g., 0.1 M) |
| Typical Yield | 40-55% |
Visualizing the Synthesis Pathways
The logical workflows for the two primary macrocyclization reactions of this compound are depicted below.
Caption: Synthetic pathways for macrocyclization of this compound.
The following diagram illustrates the logical relationship between reaction conditions and the resulting macrocyclic product.
Caption: Conditions determining the macrocyclization outcome.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions provided are typical and may require optimization for specific experimental setups.
Application Notes and Protocols for Surface Modification Using Ethyl 7-Aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-aminoheptanoate is a versatile bifunctional linker molecule ideal for the surface modification of biomaterials, nanoparticles, and biosensor substrates.[1] Its structure, featuring a terminal primary amine and an ethyl ester group separated by a seven-carbon aliphatic spacer, allows for a variety of covalent immobilization strategies.[1] The aliphatic chain provides a flexible spacer to distance immobilized biomolecules from the substrate surface, which can be crucial for maintaining their biological activity and accessibility.
This document provides detailed protocols for two primary strategies for utilizing this compound in surface modification:
-
Strategy A: Immobilization onto carboxylated surfaces via the terminal amine group.
-
Strategy B: Creation of a carboxyl-terminated surface for subsequent biomolecule conjugation.
These protocols are designed to be adaptable for a range of substrates, including nanoparticles, silicon wafers, and microtiter plates.
Data Presentation: Expected Surface Characteristics
Successful surface modification with this compound and subsequent biomolecule immobilization can be quantified using various surface analysis techniques. The following tables present expected data for the modification of a model silicon substrate.
Table 1: Physicochemical Properties of Modified Surfaces
| Surface Type | Water Contact Angle (°) | Surface Amine Density (amines/nm²) |
| Carboxylated Silicon (Initial) | 25 ± 3 | N/A |
| Amine-Terminated (Post EAH) | 65 ± 4 | 2.5 ± 0.5 |
| Carboxyl-Terminated (Post-Hydrolysis) | 35 ± 3 | N/A |
Table 2: Protein Immobilization Efficiency
| Surface Type | Immobilized Protein (ng/cm²) | Method |
| Carboxyl-Terminated (Activated) | 150 ± 20 | EDC/NHS Chemistry |
| Amine-Terminated | N/A | N/A |
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Carboxylated Surface
This protocol details the covalent attachment of this compound to a surface presenting carboxylic acid groups, creating an amine-terminated surface. This is achieved using the common and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxyl-terminated substrate (e.g., carboxylated silica nanoparticles, self-assembled monolayer of 11-mercaptoundecanoic acid on gold)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Ethanol
-
Deionized (DI) Water
Procedure:
-
Surface Activation:
-
Immerse the carboxylated substrate in Activation Buffer.
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer.
-
Add the EDC/NHS solution to the substrate and incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts surface carboxyl groups into reactive NHS esters.
-
Rinse the substrate thoroughly with DI water and then with Coupling Buffer to remove excess EDC and NHS.
-
-
Covalent Coupling of this compound:
-
Prepare a 50 mM solution of this compound in Coupling Buffer.
-
Immediately immerse the activated substrate in the this compound solution.
-
Incubate for 2 hours at room temperature with gentle agitation. The primary amine of this compound will react with the NHS esters on the surface to form stable amide bonds.
-
Rinse the substrate three times with Coupling Buffer, followed by three rinses with DI water.
-
-
Final Washing and Drying:
-
Wash the functionalized substrate with anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Store the amine-terminated substrate in a desiccator until further use.
-
Protocol 2: Creation of a Carboxyl-Terminated Surface and Subsequent Protein Immobilization
This protocol first modifies a primary amine-presenting surface with this compound (after its hydrolysis to 7-aminoheptanoic acid). In a more direct approach, this protocol details the hydrolysis of an this compound-modified surface to expose terminal carboxyl groups, which are then used to immobilize a model protein.
Part A: Hydrolysis of the Ethyl Ester
Materials:
-
This compound-modified substrate (from Protocol 1)
-
0.5 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Deionized (DI) Water
Procedure:
-
Base-Catalyzed Hydrolysis:
-
Immerse the amine-terminated substrate (which has a terminal ethyl ester) in a 0.5 M NaOH solution.
-
Incubate for 1 hour at room temperature with gentle agitation. This will hydrolyze the ethyl ester to a carboxylate salt.
-
Rinse the substrate thoroughly with DI water.
-
-
Protonation:
-
Immerse the substrate in a 0.1 M HCl solution for 10 minutes to protonate the carboxylate groups.
-
Rinse extensively with DI water to remove excess acid.
-
Dry the now carboxyl-terminated substrate under a stream of nitrogen.
-
Part B: Protein Immobilization onto the Carboxyl-Terminated Surface
Materials:
-
Carboxyl-terminated substrate (from Part A)
-
Protein to be immobilized (e.g., Bovine Serum Albumin, an antibody)
-
EDC and NHS
-
Activation Buffer (0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (0.1 M PBS, pH 7.4)
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Washing Buffer (PBST)
Procedure:
-
Surface Activation:
-
Activate the carboxyl groups on the substrate with EDC/NHS as described in Protocol 1, Step 1.
-
-
Protein Immobilization:
-
Dissolve the protein in Coupling Buffer at a suitable concentration (e.g., 0.1-1.0 mg/mL).
-
Immerse the activated substrate in the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Washing:
-
Remove the substrate from the protein solution.
-
Immerse in Quenching Buffer for 15 minutes to deactivate any unreacted NHS esters.
-
Wash the substrate three times with PBST to remove non-specifically bound protein.
-
Rinse with DI water and dry under a gentle stream of nitrogen.
-
Visualizations
Caption: Workflow for immobilizing this compound.
Caption: Workflow for creating a carboxyl surface and immobilizing protein.
References
Application Notes and Protocols for the Quantification of Ethyl 7-Aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-aminoheptanoate is a bifunctional molecule of interest in organic synthesis, serving as a versatile building block for various pharmaceutical and chemical applications. Accurate quantification of this compound within a reaction mixture is crucial for reaction monitoring, yield determination, and quality control. This document provides detailed analytical methods for the quantification of this compound, focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Overview of Analytical Approaches
Two primary chromatographic techniques are presented for the quantification of this compound:
-
Gas Chromatography (GC): Due to the polar nature of the primary amine, direct analysis of this compound by GC can result in poor peak shape and column interactions. Therefore, a derivatization step is employed to convert the amine into a less polar, more volatile derivative, making it amenable to GC analysis. Derivatization with ethyl chloroformate (ECF) is a rapid and effective method for this purpose.[1][2][3] Detection is typically performed using a Flame Ionization Detector (FID), which offers a robust and linear response for organic compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative approach that may not require derivatization. However, since this compound lacks a strong chromophore, direct UV detection can be challenging and may offer limited sensitivity. Derivatization with a UV-active agent can be employed to enhance detection. For this protocol, we will focus on a direct HPLC-UV method, which can be suitable for monitoring reactions where the concentration of the analyte is relatively high.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. These values are based on methods for similar amino esters and serve as a general guideline.[2][4][5][6]
Table 1: Typical Performance of GC-FID Method with ECF Derivatization
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Typical Performance of HPLC-UV Method
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 5 - 10 µg/mL |
| Limit of Quantification (LOQ) | 15 - 30 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Ethyl Chloroformate Derivatization
This method is highly suitable for the sensitive and selective quantification of this compound in a reaction mixture.
1. Sample Preparation and Derivatization
A two-step derivatization with ethyl chloroformate (ECF) is utilized to derivatize the primary amine group.[2][3]
-
Materials:
-
Reaction mixture sample
-
Internal Standard (IS) solution (e.g., 1 mg/mL of n-dodecane in a suitable solvent)
-
Anhydrous ethanol
-
Pyridine
-
Ethyl chloroformate (ECF)
-
Chloroform
-
7 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 1 mL aliquot of the reaction mixture, add a known amount of the internal standard.
-
Add 200 µL of anhydrous ethanol and 50 µL of pyridine.
-
Add 25 µL of ECF, vortex for 30 seconds. This step derivatizes any carboxylic acids present.
-
Add 500 µL of deionized water and 500 µL of chloroform. Vortex and centrifuge to separate the layers.
-
Transfer the aqueous (upper) layer to a new vial.
-
Adjust the pH of the aqueous layer to 9-10 with 7 M NaOH.
-
Add another 25 µL of ECF and vortex for 30 seconds. This step derivatizes the amine group.
-
Extract the derivatized analyte with 500 µL of chloroform. Vortex and centrifuge.
-
Collect the organic (lower) layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried organic layer to a GC vial for analysis.
-
2. GC-FID Conditions
-
Instrumentation: Gas chromatograph equipped with an FID detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the reaction matrix blank, ranging from the expected sample concentration.
-
Derivatize the calibration standards and the samples as described above.
-
Inject the derivatized standards and samples into the GC-FID.
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in reaction mixtures where the concentration is sufficiently high for UV detection.
1. Sample Preparation
-
Materials:
-
Reaction mixture sample
-
Mobile phase
-
0.45 µm syringe filters
-
-
Procedure:
-
Take a known volume or weight of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Conditions
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (low UV, as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer-Speier Esterification of 7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and efficient method for the conversion of carboxylic acids to esters. This application note provides a detailed protocol for the esterification of 7-aminoheptanoic acid to its corresponding ethyl ester, ethyl 7-aminoheptanoate, a valuable bifunctional molecule in medicinal chemistry and drug development.[1] The presence of both a primary amine and an ester functionality makes it a versatile building block for the synthesis of more complex molecules, including peptide mimetics and macrocyclic compounds.[1] The resulting product is typically isolated as its hydrochloride salt to improve stability and handling. This document outlines two common protocols using different acid catalysts, summarizes the key reaction parameters, and provides a detailed experimental workflow.
Key Applications of this compound
This compound hydrochloride is a crucial intermediate in a variety of research and development applications:
-
Pharmaceutical Development: It serves as a key building block in the synthesis of novel therapeutics.[2]
-
Biotechnology: It is employed in biochemical assays and the development of biopolymers.[2]
-
Antiviral Research: The molecule has shown promise as an entry inhibitor for certain viruses.[2]
-
HDAC Inhibitor Synthesis: It is a vital precursor for the development of histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[2]
Reaction and Mechanism
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. In the case of 7-aminoheptanoic acid and ethanol, the reaction proceeds as follows:
Overall Reaction:
H₂N-(CH₂)₆-COOH + CH₃CH₂OH ⇌ H₂N-(CH₂)₆-COOCH₂CH₃ + H₂O
The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (ethanol) is typically used, and the reaction is heated under reflux.[3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4]
Reaction Mechanism:
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocols
Two common and effective methods for the Fischer-Speier esterification of 7-aminoheptanoic acid are presented below. The primary difference lies in the choice of acid catalyst.
Protocol 1: Using Ethanolic Hydrogen Chloride
This protocol utilizes a solution of hydrogen chloride in ethanol as the catalyst.
Materials:
-
7-Aminoheptanoic acid
-
Absolute ethanol
-
Ethanolic hydrogen chloride (prepared by bubbling dry HCl gas through absolute ethanol)
-
Anhydrous ether
Procedure:
-
Suspend 7-aminoheptanoic acid (0.01 mol) in ethanolic hydrogen chloride (100 mL) in a round-bottom flask equipped with a reflux condenser.[5]
-
Heat the mixture to reflux and maintain for 24 hours.[5]
-
After reflux, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound hydrochloride.[5]
-
Dry the crude product in a vacuum desiccator.[5]
-
For purification, dissolve the solid product in a minimum volume of absolute ethanol.[5]
-
Slowly add anhydrous ether to the solution until precipitation is complete, then cool to 0°C.[5]
-
Filter the recrystallized product, wash with anhydrous ether, and dry under vacuum.[5]
Protocol 2: Using Thionyl Chloride
This method generates the acid catalyst in situ from the reaction of thionyl chloride with ethanol. This approach avoids the need to handle gaseous HCl.
Materials:
-
7-Aminoheptanoic acid
-
Absolute ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 7-aminoheptanoic acid in absolute ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. A typical molar ratio is to use at least 1 mole of thionyl chloride per mole of amino acid.[6]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reflux time can vary, but a common duration for similar reactions is 3 hours.
-
After reflux, cool the reaction mixture and remove the excess ethanol and unreacted thionyl chloride by rotary evaporation.
-
To the concentrated residue, add anhydrous diethyl ether to precipitate the this compound hydrochloride.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol/ether as described in Protocol 1.
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for the Fischer-Speier esterification of 7-aminoheptanoic acid. Please note that yields can vary based on the specific reaction scale and purification efficiency.
Table 1: Reactant and Catalyst Quantities
| Parameter | Protocol 1 (Ethanolic HCl) | Protocol 2 (Thionyl Chloride) |
| 7-Aminoheptanoic Acid (mol) | 0.01 | Typically 1 equivalent |
| Ethanol (mL) | 100 | Sufficient to suspend the acid |
| Catalyst | Ethanolic HCl | Thionyl Chloride (SOCl₂) |
| Catalyst Quantity (mol) | In excess (as solvent) | ≥ 1.0 equivalent |
Table 2: Reaction Conditions and Yield
| Parameter | Protocol 1 (Ethanolic HCl) | Protocol 2 (Thionyl Chloride) |
| Reaction Temperature | Reflux (approx. 78°C) | Reflux (approx. 78°C) |
| Reaction Time (hours) | 24 | ~3 |
| Product Form | Hydrochloride salt | Hydrochloride salt |
| Expected Yield | High | High (often >90%) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound hydrochloride.
Caption: Experimental workflow for the synthesis of this compound HCl.
Purification and Characterization
The final product, this compound hydrochloride, is typically a white to off-white solid.[7] Purity can be assessed by standard analytical techniques such as melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy. Recrystallization from an alcohol/ether solvent system is an effective method for purification.[5]
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling thionyl chloride and preparing ethanolic HCl.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated acids are corrosive. Handle with care.
-
Ethanol is flammable. Avoid open flames.
By following these detailed protocols and safety guidelines, researchers can reliably synthesize high-purity this compound hydrochloride for their drug development and chemical biology research needs.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. scielo.br [scielo.br]
- 6. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]
- 7. This compound hydrochloride, CasNo.29840-65-1 BOC Sciences United States [bocscichem.lookchem.com]
Application Notes and Protocols for the Use of Ethyl 7-Aminoheptanoate in the Development of HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 7-aminoheptanoate as a key building block in the synthesis of Histone Deacetylase (HDAC) inhibitors. The following sections detail the synthetic protocols, biological evaluation techniques, and relevant signaling pathways, offering a practical guide for the development of novel epigenetic therapeutics.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] Their aberrant activity is linked to the development and progression of various cancers, making them a prime target for therapeutic intervention.[1] A common pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, a "cap" group that interacts with the surface of the enzyme, and a linker region that connects the ZBG and the cap group.[2]
This compound is a valuable precursor for the linker region in the synthesis of HDAC inhibitors.[3] Its seven-carbon aliphatic chain provides the necessary length and flexibility to optimally position the cap and ZBG within the HDAC active site, a crucial factor for potent inhibitory activity.[4] This document outlines the synthesis of a series of novel amine-based HDAC inhibitors using a 7-aminoheptanoate derivative, followed by protocols for their biological evaluation.
Synthesis of Amine-Based HDAC Inhibitors
A series of secondary and tertiary N-substituted 7-aminoheptanoic acid hydroxamide-based HDAC inhibitors can be synthesized using mthis compound, a close analog of this compound that serves the same linker-forming function. The synthesis involves a reductive amination procedure followed by conversion to the final hydroxamic acid.[4]
Experimental Protocol: Synthesis of Secondary Amine-Based HDAC Inhibitors (General Procedure)[4]
-
Reductive Amination:
-
Dissolve one equivalent of mthis compound and one equivalent of the desired aromatic aldehyde in a suitable solvent such as methanol.
-
Add one equivalent of a reducing agent, for example, sodium cyanoborohydride, portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary amine ester by column chromatography on silica gel.
-
-
Hydroxamic Acid Formation:
-
Dissolve the purified secondary amine ester in methanol.
-
Add a freshly prepared solution of hydroxylamine (typically generated from hydroxylamine hydrochloride and a base like sodium methoxide in methanol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the formation of the hydroxamic acid product by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the final hydroxamic acid inhibitor by recrystallization or column chromatography.
-
Biological Evaluation of HDAC Inhibitors
The inhibitory activity of the synthesized compounds against various HDAC isoforms is a critical step in their evaluation. This is typically followed by cell-based assays to confirm their mechanism of action and assess their anti-proliferative effects.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a specific recombinant HDAC enzyme.
Experimental Protocol: [5]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., from 1 nM to 100 µM) in HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution (containing a protease like trypsin) in HDAC Assay Buffer.
-
Dilute the recombinant human HDAC enzyme to the desired concentration in HDAC Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black 96-well plate, add 25 µL of HDAC Assay Buffer.
-
Add 5 µL of the serially diluted test compound, a positive control (e.g., SAHA), or a vehicle control (e.g., DMSO).
-
Add 20 µL of the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of synthesized secondary amine-based HDAC inhibitors against Class I HDACs.[4]
| Compound | R Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) |
| 2g | naphthalen-2-ylmethyl | 39 | 320 | 68 | 320 |
| 2h | benzo[d][4][6]dioxol-5-ylmethyl | 130 | 840 | 170 | 270 |
| 2i | (1-methyl-1H-indol-3-yl)methyl | 250 | 1800 | 120 | 720 |
| 2j | 1H-indol-3-ylmethyl | 61 | 260 | 25 | 620 |
| 2l | (5-phenylthiophen-2-yl)methyl | 48 | 530 | 38 | 540 |
Cellular Target Engagement: Western Blot for Histone Acetylation
This protocol is used to confirm that the HDAC inhibitors are engaging their target in a cellular context by measuring the acetylation levels of histone proteins.
Experimental Protocol: [4]
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HT-29, SH-SY5Y, or MCF-7) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of the HDAC inhibitor or a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an acetylated histone (e.g., acetyl-Histone H3 or acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL reagent and capture the chemiluminescent signal.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
Experimental Workflow for HDAC Inhibitor Development
Caption: Experimental workflow for the synthesis and evaluation of HDAC inhibitors.
References
- 1. "The Design, Synthesis, And Biological Evaluation Of Selective Histone Deacetylase (hd . . ." by Joseph Robert Knoff [digitalcommons.wayne.edu]
- 2. Design, synthesis and antitumor activity evaluation of novel IMPDH II and HDAC1 dual inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-aminoheptanoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl 7-aminoheptanoate. It is designed for researchers, scientists, and drug development professionals to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: There are three primary routes for the synthesis of this compound, each with its own advantages and challenges:
-
Gabriel Synthesis from Ethyl 7-bromoheptanoate: This method is effective for producing primary amines from primary alkyl halides and avoids over-alkylation.[1][2][3] It involves the reaction of potassium phthalimide with ethyl 7-bromoheptanoate, followed by the liberation of the amine.[1][2]
-
Reductive Amination of Ethyl 7-oxoheptanoate: This is a versatile one-pot reaction that converts a ketone to an amine.[4] It is a widely used method for amine synthesis due to its efficiency.
-
Fischer Esterification of 7-Aminoheptanoic Acid: This is a direct esterification of the corresponding amino acid with ethanol in the presence of an acid catalyst.[5][6][7] To achieve high yields, the reaction equilibrium must be shifted towards the product.[5]
Q2: I am getting a low yield. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reactions, suboptimal reaction temperatures, and inefficient purification. For Fischer esterification, the reversible nature of the reaction can be a major contributor to low yields if the equilibrium is not shifted towards the product.[5] In the Gabriel synthesis, the hydrolysis step can be harsh and lead to product loss.[1]
Q3: What are the most common byproducts I should be aware of?
A3: The byproducts will vary based on the synthesis method. In the Gabriel synthesis, a common byproduct is phthalhydrazide, which can be challenging to separate from the desired product.[1] During Fischer esterification, unreacted starting materials are the primary impurities. In reductive amination, potential byproducts include the corresponding alcohol from the reduction of the ketone starting material.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the boiling point and polarity of the product relative to any impurities.[8] For primary amines, reversed-phase chromatography can also be an effective purification technique.
Q5: Can the ester group hydrolyze during the synthesis or workup?
A5: Yes, the ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 7-aminoheptanoic acid.[9][10] It is crucial to carefully control the pH during workup and purification to minimize this side reaction. Using a mild workup, such as washing with a saturated sodium bicarbonate solution, can help neutralize any acid catalyst without causing significant hydrolysis.[5]
Troubleshooting Guides
Issue 1: Low Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary. For Fischer esterification, consider using a Dean-Stark apparatus to remove water and drive the reaction to completion.[11] |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal temperature for the specific protocol. For Fischer esterification, this typically involves refluxing the reaction mixture.[8] |
| Inefficient Purification | Optimize the parameters of fractional distillation (vacuum, temperature) or column chromatography (solvent system) to achieve better separation of the product from starting materials and byproducts.[8] |
| Hydrolysis of the Ester | Ensure all reagents and glassware are dry, as water can lead to the hydrolysis of the ester product, especially under acidic or basic conditions.[8][9][10] During workup, use mild conditions and avoid prolonged exposure to strong acids or bases. |
| (Gabriel Synthesis) Inefficient Amine Liberation | The hydrazinolysis step for cleaving the phthalimide can be sluggish. Ensure sufficient reaction time and consider using a modified, milder procedure if yields are consistently low.[3] |
| (Reductive Amination) Inactive Reducing Agent | Use a fresh bottle of the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) as they can degrade over time. |
Issue 2: Presence of Significant Impurities
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | Improve reaction completion by extending the reaction time or optimizing the temperature. For equilibrium reactions like Fischer esterification, use an excess of one reactant (typically the alcohol).[5] |
| (Gabriel Synthesis) Phthalhydrazide Byproduct | The phthalhydrazide precipitate can be difficult to filter. Ensure complete precipitation and thorough washing of the filter cake to recover as much product as possible. Consider alternative workup procedures if separation is challenging.[1] |
| Formation of 7-Aminoheptanoic Acid | This indicates hydrolysis of the ester. Minimize exposure to water and strong acids/bases during the reaction and workup.[9][10] |
| (Reductive Amination) Alcohol Byproduct | This suggests that the ketone is being reduced directly. Ensure that the imine formation is efficient before the reduction step. In a one-pot procedure, use a reducing agent that is selective for the iminium ion over the ketone. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Gabriel Synthesis | Reductive Amination | Fischer Esterification |
| Starting Materials | Ethyl 7-bromoheptanoate, Potassium Phthalimide | Ethyl 7-oxoheptanoate, Ammonia/Ammonium Salt | 7-Aminoheptanoic Acid, Ethanol |
| Key Reagents | Hydrazine | Sodium Cyanoborohydride or Sodium Triacetoxyborohydride | Strong Acid Catalyst (e.g., H₂SO₄)[6] |
| Typical Yield | 60-85% | 70-95%[12] | 65-97% (highly dependent on conditions)[13] |
| Key Advantages | Avoids over-alkylation.[4] | Generally high-yielding and can be a one-pot reaction. | Uses readily available starting materials. |
| Key Disadvantages | Harsh conditions for amine liberation; byproduct removal can be difficult.[1] | Requires synthesis of the keto-ester starting material. | Reversible reaction requiring equilibrium shift for high yield.[5] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
Materials:
-
Ethyl 7-bromoheptanoate
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve ethyl 7-bromoheptanoate (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-alkylated phthalimide intermediate.
-
Dissolve the intermediate in ethanol and add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture and filter to remove the precipitate. Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water.
-
To purify, extract the ether solution with dilute HCl. Separate the aqueous layer and basify with NaOH solution until pH > 10.
-
Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Protocol 2: Reductive Amination of Ethyl 7-oxoheptanoate
Materials:
-
Ethyl 7-oxoheptanoate
-
Ammonium acetate or ammonia in ethanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve ethyl 7-oxoheptanoate (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC.
-
Carefully add water to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Fischer Esterification of 7-Aminoheptanoic Acid
Materials:
-
7-Aminoheptanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or Acetyl Chloride
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Suspend 7-aminoheptanoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 20 eq) in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. praxilabs.com [praxilabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(III) complexes bearing an amidato ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Ethyl 7-aminoheptanoate
Welcome to the technical support center for the purification of ethyl 7-aminoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile bifunctional molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound in a practical question-and-answer format.
Issue 1: Poor Separation and Streaking during Thin Layer Chromatography (TLC) Analysis
Q1: My TLC plate of crude this compound shows significant streaking and poor separation. What is the likely cause and how can I fix it?
A1: Streaking on a TLC plate is a common issue when analyzing basic compounds like this compound on a standard silica gel plate. The primary reason is the interaction between the basic amino group and the acidic silanol groups on the silica surface, which leads to tailing and streaking.[1][2]
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]
-
Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). This will compete with your compound for the acidic sites, resulting in more defined spots.[2]
-
-
Sample Concentration: Ensure you are not overloading the TLC plate, as this can also lead to streaking.[1][3] Try spotting a more dilute solution of your crude material.
-
Alternative Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina (neutral or basic) or a reversed-phase plate (C18).
Issue 2: Difficulty in Removing Starting Material (7-Aminoheptanoic Acid)
Q2: I'm struggling to remove the unreacted starting material, 7-aminoheptanoic acid, from my this compound product. What purification strategy is most effective?
A2: The high polarity of 7-aminoheptanoic acid compared to its ethyl ester allows for several effective purification strategies.
Troubleshooting Steps:
-
Aqueous Wash/Extraction: Perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid of the unreacted 7-aminoheptanoic acid, forming a salt that is soluble in the aqueous layer and can be separated. Be mindful that a very basic aqueous solution could potentially hydrolyze your ester product, so a mild base like bicarbonate is recommended.
-
Silica Gel Column Chromatography: If an aqueous workup is insufficient, column chromatography can be employed. Due to the high polarity of 7-aminoheptanoic acid, it will have a very low Rf value and should remain at the baseline of the column while your product elutes. Using a mobile phase containing a small percentage of triethylamine will help to ensure the product moves smoothly through the column without streaking.[2]
-
Vacuum Distillation: For larger scales, vacuum distillation is a viable option. This compound is a liquid at room temperature and can be distilled under reduced pressure, leaving the non-volatile 7-aminoheptanoic acid behind.
Issue 3: Product Loss or Decomposition during Purification
Q3: I suspect my this compound is degrading during purification. What are the potential causes and how can I minimize this?
A3: The primary cause of degradation is the hydrolysis of the ethyl ester group back to the carboxylic acid (7-aminoheptanoic acid). This can be catalyzed by acidic or basic conditions, especially in the presence of water and at elevated temperatures.
Troubleshooting Steps:
-
Avoid Strong Acids and Bases: During workup and chromatography, use mild conditions. For example, use saturated sodium bicarbonate for washes instead of stronger bases like sodium hydroxide. If using silica gel, which is acidic, consider deactivating it with triethylamine prior to use.[4][5]
-
Anhydrous Conditions: Ensure all solvents and glassware are dry, especially if heating is required.
-
Temperature Control: Avoid excessive temperatures during solvent evaporation (rotary evaporation) and distillation. Use a high-vacuum pump to lower the boiling point of your product during distillation.
Issue 4: Challenges with Column Chromatography
Q4: My column chromatography purification of this compound is giving me broad peaks and poor separation. What can I do to improve this?
A4: The bifunctional nature of this compound presents challenges for standard silica gel chromatography.
Troubleshooting Steps:
-
Mobile Phase Optimization: As with TLC, the addition of triethylamine (0.5-2%) to your mobile phase is crucial to prevent interaction of the amine with the silica gel.[2]
-
Stationary Phase Selection:
-
Deactivated Silica Gel: Pre-treat the silica gel with a solution of your mobile phase containing triethylamine before packing the column.[5]
-
Neutral Alumina: Consider using neutral alumina as an alternative stationary phase, which is less acidic than silica gel.
-
Reversed-Phase Chromatography: For difficult separations, reversed-phase (C18) column chromatography using a mobile phase such as acetonitrile/water or methanol/water can be effective.
-
-
Gradient Elution: Employing a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, can help to improve separation between your product and any closely eluting impurities.
Quantitative Data Summary
The following table summarizes typical analytical data for this compound and common impurities.
| Analyte | Typical Retention Time (GC-MS) | Key Mass Fragments (m/z) | Notes |
| This compound | Varies with method | 173 (M+), 128, 100, 84, 56 | Product |
| 7-Aminoheptanoic acid | Not volatile for GC-MS without derivatization | - | Starting material impurity. Can be detected by LC-MS or derivatized for GC-MS. |
| Diethyl heptanedioate | Varies | 216 (M+), 171, 143, 115, 87 | Potential byproduct |
| Ethanol | Varies | 46 (M+), 45, 31 | Residual solvent |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities such as 7-aminoheptanoic acid and salts.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a vacuum pump capable of reaching pressures below 1 mmHg.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Once the vacuum is stable, gradually heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the expected boiling point of this compound (approximately 95-100 °C at 1 mmHg).
-
Monitor the purity of the collected fractions by TLC or GC-MS.
-
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This method is effective for obtaining high-purity this compound.
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Recrystallization:
-
Collect the crude hydrochloride salt by filtration.
-
Choose a suitable solvent system for recrystallization. A common choice is a mixture of a polar solvent in which the salt is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, hexane).[6]
-
Dissolve the crude salt in a minimum amount of the hot polar solvent.
-
Slowly add the non-polar solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of the cold non-polar solvent.
-
Dry the crystals under vacuum.
-
-
Conversion back to Free Amine (Optional):
-
Dissolve the purified hydrochloride salt in water.
-
Add a mild base, such as saturated sodium bicarbonate solution, until the pH is basic.
-
Extract the free amine (this compound) with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for TLC streaking.
References
preventing side reactions during ethyl 7-aminoheptanoate derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical derivatization of ethyl 7-aminoheptanoate. Our aim is to help you prevent unwanted side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-acylation of this compound?
The primary side reaction of concern is the intramolecular cyclization of the starting material or product to form the seven-membered lactam, caprolactam. This is especially prevalent under basic conditions or at elevated temperatures. Other potential side reactions include diacylation if the acylating agent is highly reactive and used in large excess, and hydrolysis of the ester functionality under harsh acidic or basic conditions.
Q2: How can I minimize the formation of the caprolactam side product?
Minimizing lactam formation is critical for achieving high yields of the desired N-acyl product. Key strategies include:
-
Low Temperatures: Perform the reaction at reduced temperatures (e.g., 0 °C to room temperature) to decrease the rate of the intramolecular cyclization.
-
Controlled Addition of Base: Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and add it slowly to the reaction mixture. The base neutralizes the acid byproduct of the acylation (e.g., HCl if using an acyl chloride) but an excess can promote lactamization.
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides react faster, which can favor the desired intermolecular acylation over the intramolecular cyclization.
-
Concentration: Higher concentrations of the reactants can favor the bimolecular acylation reaction over the unimolecular cyclization.
Q3: What is the recommended general procedure for N-acylation of this compound?
A general and effective method is the Schotten-Baumann reaction condition, adapted for this substrate. Here is a baseline protocol:
-
Dissolve this compound hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents) dropwise.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 equivalents).
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or LC-MS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired N-acyl product | 1. Incomplete reaction. 2. Significant formation of the lactam side product. 3. Hydrolysis of the ester. | 1. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. 2. Implement strategies to minimize lactam formation (see Q2). 3. Ensure anhydrous reaction conditions and avoid strong acids or bases during workup. |
| Presence of a significant amount of lactam impurity | 1. Reaction temperature is too high. 2. Excess base or a strong, nucleophilic base was used. 3. Prolonged reaction time. | 1. Maintain a low reaction temperature (0 °C). 2. Use a hindered, non-nucleophilic base like DIPEA and use only a slight excess. 3. Stop the reaction as soon as the starting material is consumed. |
| Difficulty in purifying the product | Co-elution of the product with starting material or lactam during chromatography. | Optimize the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides good separation. Consider using a different stationary phase if silica gel is ineffective. |
| Hydrolysis of the ethyl ester | Presence of water in the reaction or during workup with strong acid or base. | Use anhydrous solvents and reagents. Perform aqueous workup with mild acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO₃) solutions, and do not prolong contact time. |
Quantitative Data Summary
The following table presents a comparison of expected yields for the N-acylation of primary amines using different methods, which can be analogous to the derivatization of this compound.
| Acylation Method | Acylating Agent | Base/Catalyst | Typical Yield (%) | Reference |
| Schotten-Baumann | Acyl Chloride | Triethylamine | 70-95% | [General knowledge] |
| Amide Coupling | Carboxylic Acid | EDC/HOBt | 60-90% | [General knowledge] |
| Acetic Anhydride | Acetic Anhydride | Pyridine | 80-95% | [General knowledge] |
| Enzymatic Acylation | Fatty Acid | Aminoacylase | Variable (up to 90% for specific substrates) | [1] |
| N-Palmitoyl Proline Synthesis | Palmitoyl Chloride | NaOH (aq) | 72% (crude) | [2] |
| N-Lauroyl Glycinate Synthesis | Lauroyl Methyl Ester | Sodium Methoxide | 78.7% | [3] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound using Acetic Anhydride
This protocol provides a method for the N-acetylation of this compound, a common derivatization.
Materials:
-
This compound hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound hydrochloride (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
In a separate flask, prepare a solution of acetic anhydride (1.2 eq) in anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes as eluent).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Analysis of Reaction Mixture by HPLC
This method can be used to monitor the progress of the reaction and assess the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more non-polar product. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Note: The lactam side product is more polar than the N-acyl product and will typically have a shorter retention time.
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Pathway of base-catalyzed intramolecular cyclization.
Caption: Troubleshooting flowchart for low product yield.
References
optimizing reaction conditions for coupling with ethyl 7-aminoheptanoate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions for optimizing amide coupling reactions with ethyl 7-aminoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for reactions with primary amines like this compound?
A1: The most common strategy for forming an amide bond is the condensation of a carboxylic acid with an amine using a coupling reagent to activate the carboxylic acid.[1][2] These reagents are broadly categorized into:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used.[1][3] They activate the carboxylic acid but can cause racemization of chiral centers if used alone.[1][4] For this reason, they are almost always used with additives.[5] DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble, while DCC is common in solution-phase reactions.[5]
-
Onium (Aminium/Uronium) Salts: Reagents such as HATU, HBTU, and HCTU are highly efficient and lead to fast reaction times with minimal racemization.[1][5] HATU is often considered superior for difficult couplings due to the formation of highly reactive OAt active esters.[2][5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[6] PyAOP is particularly useful for coupling N-methyl amino acids.[6] Unlike uronium salts, they do not pose a risk of guanidinylation, a common side reaction.[5]
Q2: Why are additives like HOBt or HOAt necessary?
A2: Additives are crucial for two main reasons: to increase the efficiency of the coupling reaction and to suppress side reactions, most notably racemization.[7][8] When a coupling reagent like EDC activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate which is prone to racemization.[8] Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with this intermediate to form a more stable active ester.[8] This OBt or OAt ester is less susceptible to racemization and reacts cleanly with the amine to form the desired amide bond.[4][8] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[9]
Q3: How do I choose the right base and solvent for my coupling reaction?
A3:
-
Base: A non-nucleophilic tertiary amine base is required for most onium and phosphonium salt couplings to deprotonate the carboxylic acid and neutralize any acidic byproducts.[5] The most common choice is N,N-Diisopropylethylamine (DIPEA). For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine is recommended.[5][10] The minimum amount of base necessary should be used to avoid side reactions.[4]
-
Solvent: The solvent should be anhydrous and polar aprotic to dissolve the reactants.[6] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[11][12] For sluggish reactions, more disruptive solvents like N-methylpyrrolidone (NMP) or mixtures such as DMF/DCM can improve solubility and efficiency.[6]
Q4: What are the main side reactions to be aware of?
A4: The two most significant side reactions are:
-
Racemization: This is the loss of stereochemical integrity at a chiral center adjacent to the activated carboxyl group.[4] It occurs via the formation of a planar oxazolone or enolate intermediate.[4] It is a major concern for chiral carboxylic acids and can be minimized by using additives (HOAt, Oxyma), choosing appropriate coupling reagents (phosphonium salts are often better than uronium salts), using weaker bases, and keeping the reaction temperature low (e.g., 0 °C).[4][5]
-
Guanidinylation: This occurs when an excess of a uronium/aminium coupling reagent (like HATU or HBTU) reacts directly with the free amino group of this compound.[5][9] This forms an irreversible guanidinium cap on the amine, preventing it from reacting with the activated acid.[9] This can be avoided by pre-activating the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine.[5][12]
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue in amide coupling reactions. The causes can be systematically investigated.[6]
| Possible Cause | Explanation & Solution |
| 1. Ineffective Carboxylic Acid Activation | The coupling reagent may be old, degraded, or used in insufficient quantity. Solution: Use fresh, high-quality coupling reagents. Ensure you are using the correct stoichiometry (typically 1.05-1.2 equivalents relative to the limiting reagent). For difficult couplings, switch to a more powerful reagent like HATU or PyAOP.[6] |
| 2. Amine Deactivation | The primary amino group of this compound is basic and can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3][6] Solution: Ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA) is present to neutralize the reaction mixture. The order of addition is critical: pre-activate the acid with the coupling reagent and base before adding the amine.[12] |
| 3. Presence of Water (Hydrolysis) | Water in the reaction can hydrolyze the activated ester intermediate back to the carboxylic acid, preventing amide formation.[6] Solution: Use anhydrous solvents and reagents. If necessary, dry solvents over molecular sieves. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 4. Steric Hindrance | If the carboxylic acid partner is sterically bulky, the reaction can be very slow or incomplete.[6] Solution: Increase the reaction time (from a few hours to overnight), gently heat the reaction (e.g., to 40-50 °C), or switch to a more potent coupling reagent.[13] For extremely hindered substrates, converting the acid to an acyl fluoride may be necessary.[14] |
| 5. Difficult Work-up/Isolation | The desired product may be lost during the work-up procedure, especially if emulsions form or the product is highly water-soluble.[10] Solution: If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[15] If using DCC, the DCU byproduct is insoluble in most organic solvents and can be removed by filtration.[5] To break emulsions, add brine (saturated NaCl solution) or filter the mixture through Celite.[10] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Advantages | Disadvantages | Recommended Additive |
| Carbodiimide | EDC, DCC, DIC | Inexpensive, readily available.[1] | Prone to causing racemization if used alone; DCC produces an insoluble urea byproduct.[4][5] | HOBt, HOAt, OxymaPure[5] |
| Onium (Uronium) | HATU, HBTU | Very high efficiency, fast reactions, low racemization.[2][5] | More expensive; can cause guanidinylation of the amine if not pre-activated.[5][9] | HOAt is part of the HATU structure. |
| Phosphonium | PyBOP, PyAOP | High efficiency, low racemization, no risk of guanidinylation.[5][6] | Can be less stable in solution over long periods compared to uronium salts. | HOBt is part of the PyBOP structure. |
Experimental Protocols
Protocol 1: General Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the mixture and stir for 15-30 minutes to pre-activate the acid.
-
Add this compound (1.0-1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[6][11]
Protocol 2: High-Efficiency Coupling using HATU
-
In a flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[2]
-
Add DIPEA (2.5-3.0 eq) and stir the mixture at room temperature for 15 minutes to allow for the formation of the activated OAt-ester.[12][16]
-
Add a solution of this compound (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC or LC-MS.[2]
-
Work-up the reaction as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for amide bond formation.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- 1. hepatochem.com [hepatochem.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
stability issues of ethyl 7-aminoheptanoate under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ethyl 7-aminoheptanoate under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound, particularly concerning its stability.
Issue 1: Loss of Compound Potency or Unexpected Degradation in Acidic Media
-
Question: I am observing a decrease in the concentration of this compound over time when working with acidic solutions (e.g., pH < 6). What is the likely cause and how can I mitigate this?
-
Answer: this compound is an ester and is susceptible to acid-catalyzed hydrolysis. In the presence of an acid, the ester bond is cleaved, leading to the formation of 7-aminoheptanoic acid and ethanol. The rate of this degradation is dependent on the pH and temperature of the solution.
Troubleshooting Steps:
-
pH Control: If your experimental protocol allows, maintain the pH of the solution as close to neutral as possible.
-
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Solvent Choice: If possible, use aprotic solvents or minimize the water content in your reaction mixture.
-
Time-Course Analysis: If working in acidic conditions is unavoidable, perform a time-course study to quantify the rate of degradation and plan your experiments accordingly.
-
Use of a Co-solvent: In some cases, the addition of a less polar, water-miscible co-solvent can reduce the effective concentration of water and slow hydrolysis.
-
Issue 2: Compound Degradation in Basic Media
-
Question: My solution of this compound shows signs of degradation when exposed to basic conditions (e.g., pH > 8). What is happening and what are the best practices to avoid this?
-
Answer: Under basic conditions, this compound undergoes base-catalyzed hydrolysis, also known as saponification. This reaction is typically faster than acid-catalyzed hydrolysis and is effectively irreversible, yielding the carboxylate salt of 7-aminoheptanoic acid and ethanol.
Troubleshooting Steps:
-
Avoid Strong Bases: Whenever possible, avoid the use of strong bases such as sodium hydroxide or potassium hydroxide. If a basic pH is required, use a milder base or a buffered system.
-
Low Temperature: As with acidic conditions, maintaining a low temperature will significantly reduce the rate of saponification.
-
Inert Atmosphere: While the primary degradation pathway is hydrolysis, the amino group can be susceptible to oxidation, which can be accelerated at higher pH. Working under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.
-
Prompt Analysis: If exposure to basic conditions is necessary, analyze the sample as quickly as possible after preparation.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
-
Question: I am analyzing my this compound sample by HPLC and see unexpected peaks that are not present in the reference standard. What could be the origin of these peaks?
-
Answer: Unexpected peaks in your chromatogram are likely degradation products of this compound or impurities from your sample or analytical system.
Troubleshooting Steps:
-
Identify the Degradation Product: The most probable degradation product from hydrolysis is 7-aminoheptanoic acid. Due to its different polarity, it will have a different retention time on a reverse-phase HPLC column.
-
Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study.[1] Intentionally degrade a sample of this compound under acidic, basic, oxidative, and thermal stress. This will help you to create a "degradation profile" and identify the retention times of the major degradants.
-
Check for System Contamination: Ensure that your HPLC system, including the mobile phase, injector, and column, is clean and free from contaminants.[2]
-
Evaluate Sample Handling: Review your sample preparation and storage procedures to ensure that the compound is not degrading before analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis of the ethyl ester group and reactions involving the primary amino group.
-
Hydrolysis: This is the most common degradation pathway and can be catalyzed by both acids and bases.[2]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is hydrolyzed to 7-aminoheptanoic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester is hydrolyzed to the carboxylate salt of 7-aminoheptanoic acid and ethanol.
-
-
Oxidation: The primary amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.
Q2: How can I monitor the stability of this compound in my experiments?
A2: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique.[3] The method should be able to separate the intact this compound from its potential degradation products, primarily 7-aminoheptanoic acid.
Q3: What are the expected degradation products of this compound under acidic and basic conditions?
A3: Under both acidic and basic hydrolytic conditions, the primary degradation products are 7-aminoheptanoic acid and ethanol. In basic conditions, the 7-aminoheptanoic acid will be in its carboxylate salt form.
Q4: Are there any specific storage conditions recommended for this compound to ensure its stability?
A4: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use aprotic solvents if possible and store them at low temperatures (e.g., 2-8 °C or frozen).
Data Presentation
The following tables provide illustrative data on the stability of this compound under different conditions. Please note that these are example values and actual degradation rates should be determined experimentally.
Table 1: Illustrative Half-life of this compound in Aqueous Solution at 25°C
| pH | Estimated Half-life |
| 1.0 | ~ 12 hours |
| 3.0 | ~ 5 days |
| 5.0 | ~ 30 days |
| 7.0 | > 1 year |
| 9.0 | ~ 2 days |
| 11.0 | ~ 8 hours |
| 13.0 | < 1 hour |
Table 2: Illustrative Percentage Degradation of this compound after 24 hours
| Condition | Temperature (°C) | % Degradation (Illustrative) |
| 0.1 M HCl | 25 | 40% |
| 0.1 M HCl | 4 | 10% |
| pH 7.4 Buffer | 25 | < 1% |
| 0.1 M NaOH | 25 | > 90% |
| 0.1 M NaOH | 4 | 25% |
| 3% H₂O₂ | 25 | 5-10% (Oxidative) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1, 4, 8, 12 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a solid sample or a solution of this compound in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
-
Sample Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method. The method should be capable of separating the parent compound from all generated degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify the degradation products. Calculate the percentage of degradation for each stress condition.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: General experimental workflow for stability testing.
Caption: Logical troubleshooting for unexpected HPLC peaks.
References
- 1. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | High-Purity RUO [benchchem.com]
- 4. ajrconline.org [ajrconline.org]
troubleshooting unexpected peaks in the NMR spectrum of ethyl 7-aminoheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of ethyl 7-aminoheptanoate.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my ¹H NMR spectrum of this compound. What are the common causes?
A1: Unexpected peaks in the NMR spectrum of this compound can arise from several sources. These are typically categorized as:
-
Contaminants: Introduction of foreign substances during sample preparation or from the NMR tube.
-
Solvent Impurities: Residual signals from the deuterated solvent or the presence of water.
-
Synthesis-Related Impurities: Unreacted starting materials, byproducts, or residual solvents from the synthesis and purification process.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A2: The expected chemical shifts for this compound are summarized in the table below. Note that these values can vary slightly depending on the solvent and concentration.
Data Presentation: Quantitative NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| a | -CH₂- (ester) | 4.12 (q, J = 7.1 Hz) | 60.3 |
| b | -CH₃ (ester) | 1.25 (t, J = 7.1 Hz) | 14.3 |
| c | -CH₂- (α to C=O) | 2.28 (t, J = 7.5 Hz) | 34.5 |
| d | -CH₂- (β to C=O) | 1.63 (quint, J = 7.5 Hz) | 25.0 |
| e | -CH₂-CH₂-CH₂- | ~1.30-1.45 (m) | 29.0, 26.5 |
| f | -CH₂- (β to NH₂) | 1.48 (quint, J = 7.2 Hz) | 33.0 |
| g | -CH₂- (α to NH₂) | 2.68 (t, J = 7.2 Hz) | 42.2 |
| h | C=O | - | 174.0 |
| i | -NH₂ | Variable (broad singlet) | - |
Table 2: Common Impurities and their Approximate ¹H NMR Chemical Shifts
| Impurity | Source | Approximate ¹H Chemical Shift (ppm) in CDCl₃ |
| Water | Incomplete drying of sample or solvent | 1.56 |
| Silicone Grease | Lab apparatus | ~0.07 |
| Diethyl Ether | Extraction solvent | 3.48 (q), 1.21 (t) |
| Ethyl Acetate | Purification solvent | 4.12 (q), 2.05 (s), 1.25 (t) |
| Ethanol | Reactant/Solvent | 3.69 (q), 1.22 (t), variable OH |
| 7-Aminoheptanoic Acid | Starting material | Peaks corresponding to the heptanoic acid chain, with the α-CH₂ around 2.2 ppm and the terminal -CH₂NH₂ around 2.7 ppm. |
| Ethyl 7-bromoheptanoate | Starting material | 4.12 (q), 3.40 (t), 2.28 (t), 1.85 (quint), 1.62 (quint), ~1.3-1.45 (m), 1.25 (t) |
Experimental Protocols
Protocol for Acquiring a ¹H NMR Spectrum of this compound
-
Sample Preparation:
-
Ensure the this compound sample is dry and free of residual solvents by placing it under high vacuum for 15-30 minutes.
-
Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette with a cotton plug at the tip, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp, symmetrical peak for the solvent reference signal.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment (e.g., 16 scans, 1-2 second relaxation delay).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected NMR peaks.
scale-up challenges for the synthesis of ethyl 7-aminoheptanoate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 7-aminoheptanoate hydrochloride, with a particular focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound hydrochloride?
A1: The most prevalent and industrially viable method is the Fischer-Speier esterification of 7-aminoheptanoic acid with ethanol in the presence of an acid catalyst, typically anhydrous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] This one-step process is generally cost-effective. The direct use of HCl gas or a solution of HCl in ethanol is common as it also provides the chloride salt in the final product.
Q2: Why is the reaction an equilibrium, and how does this impact scale-up?
A2: Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[2] To drive the reaction towards the product, an excess of one reactant (usually the alcohol, which can also serve as the solvent) is used, or the water byproduct is removed as it forms.[2][3] During scale-up, efficient water removal becomes more challenging and is crucial for achieving high conversion rates.
Q3: What are the main impurities I should expect?
A3: Common impurities include unreacted 7-aminoheptanoic acid, polymeric byproducts from self-condensation of the amino acid or the product, and residual solvents. If sulfuric acid is used as a catalyst, residual acid and potential charring at high temperatures can also be a concern. Dimerization of the amino ester to form a diketopiperazine is a potential side reaction, though less likely with a seven-carbon chain compared to alpha-amino acids.[4]
Q4: How can I isolate the final product?
A4: The product is typically isolated by cooling the reaction mixture to induce crystallization of the hydrochloride salt. The crystalline product is then collected by filtration and washed with a cold solvent, such as diethyl ether or cold ethanol, to remove soluble impurities. Recrystallization from a suitable solvent system like methanol/ether can be employed for further purification.[5]
Q5: What are the critical safety considerations for this synthesis at a larger scale?
A5: Key safety concerns include the handling of corrosive acids like concentrated sulfuric acid and hydrochloric acid gas. The reaction can be exothermic, and on a large scale, proper temperature control is vital to prevent thermal runaway.[6][7] Ethanol is flammable, so appropriate measures to prevent ignition are necessary. Pressure buildup in a closed reactor due to heating or gas evolution must be managed with appropriate venting and pressure relief systems.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction stalls, and I'm getting a low yield of the ester. What could be the cause?
A: This is a common issue, often related to the reaction equilibrium.
| Possible Cause | Troubleshooting Step |
| Insufficient Water Removal | On a larger scale, azeotropic removal of water using a Dean-Stark trap with a co-solvent like toluene can be more effective than relying solely on excess alcohol.[2] |
| Inadequate Catalyst Amount | The amino group of 7-aminoheptanoic acid can neutralize some of the acid catalyst. Ensure sufficient catalytic and stoichiometric (for hydrochloride formation) amounts of acid are used. |
| Suboptimal Temperature | Ensure the reaction is maintained at a suitable reflux temperature to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side reactions. |
| Poor Mixing | In larger reactors, inadequate agitation can lead to poor mass transfer and localized temperature gradients, hindering the reaction. Ensure the stirring is efficient for the reactor volume. |
Issue 2: Product Purity Issues
Q: The isolated product is discolored or contains significant impurities.
A: Purity problems can arise from side reactions or inefficient purification.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | If the reaction is heated for too long or at too high a temperature, especially with sulfuric acid, charring can occur. Optimize reaction time and temperature. |
| Unreacted Starting Material | Improve the reaction conversion by addressing the points in "Issue 1". During workup, ensure the washing steps are sufficient to remove the unreacted acid. |
| Co-precipitation of Impurities | The crystallization process may trap impurities. A controlled cooling rate during crystallization can lead to purer crystals. Consider a recrystallization step if purity is still low. |
| Side Product Formation | The formation of amides from the reaction of the amino group of one molecule with the ester of another can occur at high temperatures. Using a sufficient excess of the acid catalyst can help to protect the amine as its ammonium salt, minimizing this side reaction. |
Issue 3: Difficulties with Product Isolation and Crystallization
Q: I'm having trouble getting the product to crystallize, or it's forming an oil.
A: Crystallization can be sensitive to solvent, temperature, and purity.
| Possible Cause | Troubleshooting Step |
| Excessive Solvent | If the product is too soluble in the reaction mixture, crystallization will be poor. Carefully evaporate some of the excess ethanol under reduced pressure before cooling. |
| Presence of Water | Water can sometimes inhibit crystallization. Ensure anhydrous conditions are maintained throughout the reaction. |
| Incorrect Solvent for Precipitation | After concentrating the reaction mixture, adding a non-polar "anti-solvent" like diethyl ether or methyl tert-butyl ether can often induce precipitation of the hydrochloride salt. |
| Oiling Out | If the product separates as an oil upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. If it persists, redissolve the oil by gentle warming and allow it to cool more slowly. |
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
The following data are representative examples and may vary based on specific equipment and conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Scale-Up Consideration |
| 7-Aminoheptanoic Acid | 10 g | 1 kg | Consistent raw material quality. |
| Ethanol (anhydrous) | 100 mL | 10 L | Cost and handling of large volumes of flammable solvent. |
| HCl (gas or saturated solution) | ~1.2 equivalents | ~1.2 equivalents | Safe handling and addition of corrosive gas/solution. |
| Reaction Time | 4-8 hours | 8-16 hours | Slower heat and mass transfer at larger scales. |
| Typical Yield | 85-95% | 75-85% | Equilibrium and workup losses are often greater at scale. |
| Typical Purity (after isolation) | >98% | >95% | Purification can be more challenging. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add 7-aminoheptanoic acid (10.0 g).
-
Solvent/Catalyst: Add a solution of anhydrous ethanol (100 mL) saturated with hydrogen chloride gas. Alternatively, add anhydrous ethanol (100 mL) and then carefully bubble dry HCl gas through the suspension with cooling until saturation.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., by observing the disappearance of the starting amino acid).
-
Workup: Allow the reaction to cool to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the crystals with cold diethyl ether (2 x 20 mL).
-
Drying: Dry the product under vacuum to yield this compound hydrochloride.
Pilot-Scale Synthesis Considerations
-
Reactor: A glass-lined or stainless steel reactor with good agitation and temperature control (heating/cooling jacket) is required.
-
Reagent Addition: For large-scale reactions, the addition of the acid catalyst may need to be done portion-wise or via a controlled dosing pump to manage any exotherm.
-
Heat Management: Monitor the internal temperature closely. The reaction is mildly exothermic, and the heat generated needs to be removed efficiently by the reactor's cooling system to prevent a temperature rise that could lead to side reactions.[6]
-
Purification: Filtration equipment suitable for larger quantities (e.g., a Nutsche filter-dryer) would be used. The washing of the filter cake needs to be efficient to remove impurities.
-
Safety: All equipment must be properly grounded. Operations should be conducted in a well-ventilated area with appropriate personal protective equipment (acid-resistant gloves, safety glasses, lab coat).
Visualizations
Caption: A typical workflow for the synthesis of this compound hydrochloride.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
managing the instability of ethyl 7-aminoheptanoate in specific reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the instability of ethyl 7-aminoheptanoate in various reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Desired Product
| Potential Cause | Recommended Solution |
| Degradation via Ester Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, converting the starting material into 7-aminoheptanoic acid. | - Maintain a neutral pH (around 7) if compatible with the reaction. - If acidic or basic conditions are required, minimize reaction time and temperature. - Use anhydrous solvents to reduce the presence of water. |
| Intramolecular Cyclization (Lactam Formation): The primary amine can attack the ester carbonyl, leading to the formation of an eight-membered ring lactam (azocan-2-one), an inactive species in many desired reactions.[1] This is a significant side reaction, particularly in peptide synthesis.[1] | - Activate the carboxylic acid partner first before adding this compound in amide coupling reactions. - Work at lower temperatures to reduce the rate of cyclization. - Consider using the hydrochloride salt of this compound, which protects the amine from reacting prematurely.[2] |
| Side Reactions with Coupling Reagents: In peptide synthesis, excess uronium-based coupling reagents (e.g., HATU, HBTU) can react with the free amine of this compound, leading to guanidinylation and chain termination.[3][4] | - Use a slight excess of the carboxylic acid component relative to the coupling reagent. - Pre-activate the carboxylic acid for a short period before adding the amine. - Consider using phosphonium-based coupling reagents (e.g., PyBOP, PyAOP) which do not cause guanidinylation.[5] |
| Peptide Aggregation: Sequences containing the flexible heptanoate linker can sometimes be prone to aggregation on solid support, hindering further reactions.[1] | - Switch to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[5] - Perform the coupling at a higher temperature to disrupt secondary structures.[5] |
Issue 2: Presence of Unexpected Byproducts
| Potential Cause | Identification and Mitigation |
| 7-Aminoheptanoic Acid: The presence of a peak corresponding to the molecular weight of 7-aminoheptanoic acid (MW: 145.19 g/mol ) in LC-MS analysis indicates ester hydrolysis. | - Confirm the identity by co-injection with an authentic sample. - To mitigate, follow the recommendations for preventing ester hydrolysis mentioned above. |
| Azocan-2-one (Lactam): A byproduct with a molecular weight of 127.19 g/mol suggests lactam formation. | - Use analytical techniques like HPLC-MS/MS for structural confirmation. - To prevent this, employ the strategies outlined for minimizing intramolecular cyclization. |
| Dimerization/Polymerization: In some cases, intermolecular reactions can lead to the formation of dimers or oligomers. | - This is more likely at higher concentrations. Consider performing the reaction under more dilute conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Ester Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding 7-aminoheptanoic acid and ethanol.
-
Intramolecular Cyclization: The nucleophilic primary amine can attack the electrophilic ester carbonyl, forming a cyclic amide known as azocan-2-one (an eight-membered lactam).[1][6]
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature significantly impact stability.
-
pH: The rate of ester hydrolysis is minimized at a near-neutral pH. The reaction is catalyzed by both acid and base.
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and lactam formation. The rate constant of hydrolysis reactions generally increases with temperature, as described by the Arrhenius equation.[7][8][9]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place. For enhanced stability, storage at 2-8°C is recommended. It is often supplied as the hydrochloride salt, which is more stable than the free amine.
Q4: Can I use this compound directly in peptide synthesis?
A4: Yes, but with caution. Due to the risk of intramolecular lactam formation, it is advisable to use specific protocols.[1] Using highly effective coupling reagents like HATU or PyAOP is recommended, along with the careful control of reaction conditions to minimize side reactions.[5]
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an excellent method for separating and identifying this compound from its potential degradation products like 7-aminoheptanoic acid and the corresponding lactam.[10]
Quantitative Data Summary
| Condition | Parameter | Estimated Value/Trend | Notes |
| Ester Hydrolysis | Half-life at pH 4, 25°C | Hours to days | Acid-catalyzed hydrolysis is generally slower than base-catalyzed. |
| Half-life at pH 7, 25°C | Weeks to months | Relatively stable at neutral pH. | |
| Half-life at pH 10, 25°C | Minutes to hours | Base-catalyzed hydrolysis (saponification) is rapid. | |
| Activation Energy (Ea) | 30 - 60 kJ/mol | Based on typical values for ester hydrolysis.[8][11] A 10°C increase in temperature can roughly double the reaction rate. | |
| Lactam Formation | Rate at 25°C | Slow | The formation of an 8-membered ring is entropically less favorable than smaller rings (e.g., 5- or 6-membered). |
| Rate at elevated temp. (>60°C) | Significantly increases | Thermal energy can overcome the activation barrier for cyclization. |
Experimental Protocols
Protocol 1: General Amide Coupling to Minimize Side Reactions
This protocol is designed to minimize both hydrolysis and lactam formation during the coupling of a carboxylic acid to this compound.
-
Carboxylic Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and a coupling reagent such as HATU (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature. This pre-activation step is crucial.
-
Amine Addition: Slowly add a solution of this compound (or its hydrochloride salt with an additional equivalent of base) (1.1 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated ammonium chloride) and proceed with standard extraction and purification procedures.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Recommended workflow for amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lactam - Wikipedia [en.wikipedia.org]
- 7. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. marxify.pages.dev [marxify.pages.dev]
- 10. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 7-Aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from ethyl 7-aminoheptanoate. The information is designed to assist researchers in obtaining high-purity material for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities depend on the synthetic route used. Common impurities include:
-
Unreacted Starting Materials:
-
7-Aminoheptanoic acid
-
Ethanol
-
Ethyl 7-bromoheptanoate
-
-
Byproducts:
-
Diethyl 1,7-heptanedioate: A disubstituted product, particularly common in syntheses involving dibromoalkanes.[1]
-
Diethyl ether: Can form from the acid-catalyzed dehydration of ethanol during Fischer esterification.
-
Q2: Which purification method is most suitable for my sample?
The optimal purification method depends on the nature of the impurities and the scale of your experiment. Here is a general guide:
-
Flash Column Chromatography: Ideal for removing impurities with different polarities from your product.[1]
-
Vacuum Distillation: Best for separating this compound from non-volatile or high-boiling point impurities.[1]
-
Liquid-Liquid Extraction: Effective for a preliminary cleanup, especially to remove water-soluble impurities like acid or base catalysts and unreacted 7-aminoheptanoic acid.
-
Recrystallization: Primarily used for the purification of the hydrochloride salt of this compound.
The following workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for different purification methods. The values are representative and may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Common Impurities Removed |
| Flash Column Chromatography | >98% | 70-90% | Excellent for separating compounds with different polarities. | Unreacted starting materials, disubstituted byproducts. |
| Vacuum Distillation | >99% | 80-95% | Highly effective for removing non-volatile impurities. | 7-Aminoheptanoic acid, catalyst residues, salts. |
| Liquid-Liquid Extraction | 85-95% (as a workup) | >95% | Removes water-soluble and acidic/basic impurities. | Unreacted 7-aminoheptanoic acid, acid/base catalysts. |
| Recrystallization (HCl Salt) | >99.5% | 60-85% | Can yield very high-purity crystalline solid. | Most organic impurities that do not co-crystallize. |
Experimental Protocols
Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the amine from streaking on the acidic silica gel.
-
Glass column, flasks, and other standard chromatography equipment.
Procedure:
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a 7:3 mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for flash column chromatography.
Vacuum Distillation
This technique is suitable for purifying liquids by separating them based on differences in their boiling points at reduced pressure.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stir bar
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a stir bar to the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system. The boiling point of this compound is approximately 112 °C at 5 mmHg.
-
Heating: Gently heat the flask while stirring.
-
Distillation: Collect the fraction that distills at the expected boiling point and pressure.
-
Completion: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.
Caption: Workflow for vacuum distillation.
Liquid-Liquid Extraction
This method is used to separate compounds based on their relative solubilities in two different immiscible liquids.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Aqueous solutions (e.g., saturated sodium bicarbonate, brine)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent.
-
Washing: Transfer the solution to a separatory funnel and wash with an aqueous solution to remove impurities. For example, a wash with saturated sodium bicarbonate will remove acidic impurities like unreacted 7-aminoheptanoic acid.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
Recrystallization of this compound Hydrochloride
This method is used to purify the solid hydrochloride salt of the ester.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., a mixture of absolute ethanol and diethyl ether)[2]
-
Erlenmeyer flask, heating source, and filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude salt in a minimum amount of hot absolute ethanol.[2]
-
Crystallization: Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[2]
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether.[2]
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during transfers or workup. - Inefficient purification. | - Monitor the reaction to completion using TLC or GC. - Ensure careful handling and complete transfers. - Optimize purification conditions (e.g., solvent system for chromatography, vacuum for distillation).[1] |
| Product Streaking on TLC/Column | - The amine group is interacting with the acidic silica gel. | - Add a small amount of triethylamine (0.1-1%) to the eluent for flash chromatography. |
| Oiling Out During Recrystallization | - The solution is too concentrated or cooled too quickly. - The solvent is not ideal. | - Use a more dilute solution or allow for slower cooling. - Try a different solvent or solvent mixture. |
| Bumping During Distillation | - Uneven heating. | - Use a stir bar for smooth boiling. - Ensure the heating mantle is properly sized and in good contact with the flask. |
| Poor Separation in Chromatography | - Inappropriate solvent system. - Overloading the column. | - Re-optimize the eluent system using TLC to achieve better separation (aim for a ΔRf > 0.2). - Use a larger column or a smaller amount of crude material. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. |
| Persistent Water in Product | - Incomplete drying of the organic layer after extraction. | - Ensure the organic layer is thoroughly dried with an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. |
References
Technical Support Center: Enhancing the Efficiency of Ethyl 7-Aminoheptanoate Synthesis Routes
Welcome to the technical support center for the synthesis of ethyl 7-aminoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their synthetic routes. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The three most prevalent methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 7-aminoheptanoic acid with ethanol.[1] It is a straightforward and traditional method.
-
Nucleophilic Substitution of Ethyl 7-Bromoheptanoate: This route involves the reaction of ethyl 7-bromoheptanoate with an amine source, typically ammonia.
-
Reductive Amination of Ethyl 7-Oxoheptanoate: This method converts ethyl 7-oxoheptanoate to the desired amine using a reducing agent in the presence of an ammonia source.[2][3]
Q2: How do I choose the best synthesis route?
A2: The optimal route depends on several factors:
-
Starting Material Availability and Cost: The cost and commercial availability of 7-aminoheptanoic acid, ethyl 7-bromoheptanoate, or pimelic acid (a precursor to ethyl 7-oxoheptanoate) can be a deciding factor.
-
Scale of Synthesis: For large-scale production, the cost-effectiveness and simplicity of Fischer esterification might be advantageous.
-
Required Purity: Reductive amination can sometimes offer higher selectivity and fewer side products compared to the other routes.
-
Available Equipment: Some routes may require specific equipment, such as high-pressure hydrogenation apparatus for reductive amination.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Safety is paramount in any chemical synthesis. Key considerations include:
-
Corrosive Reagents: Strong acids like sulfuric acid or hydrochloric acid used in Fischer esterification are corrosive.
-
Flammable Solvents: Many organic solvents such as ethanol, diethyl ether, and toluene are flammable.
-
High Pressure: Reductive amination may be performed under hydrogen pressure, which requires appropriate reactors and safety precautions.
-
Reactive Intermediates: Always handle reagents and intermediates in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Below are detailed troubleshooting guides for the three main synthesis routes. Each guide includes a logical workflow diagram to help diagnose and resolve common issues.
Route 1: Fischer-Speier Esterification of 7-Aminoheptanoic Acid
This method involves heating 7-aminoheptanoic acid with an excess of ethanol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and its efficiency is often dictated by the removal of water.
Experimental Protocol
Materials:
-
7-Aminoheptanoic Acid
-
Anhydrous Ethanol (large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 7-aminoheptanoic acid in anhydrous ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.[4]
Troubleshooting: Fischer Esterification
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield | Incomplete reaction due to equilibrium. | - Use a larger excess of ethanol. - Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. |
| Insufficient catalyst. | - Ensure an adequate amount of fresh, concentrated acid catalyst is used. | |
| Reaction time is too short. | - Extend the reflux time and monitor the reaction to completion using TLC. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. |
| Insufficient ethanol. | - Increase the molar ratio of ethanol to 7-aminoheptanoic acid. | |
| Product is Dark in Color | Degradation at high temperatures. | - Ensure gentle reflux and avoid overheating. - Consider using a milder catalyst such as p-toluenesulfonic acid. |
| Difficulty in Purification | Formation of side products. | - Optimize reaction conditions to minimize side reactions. - For purification, fractional vacuum distillation is typically effective. |
Logical Workflow for Troubleshooting Fischer Esterification
Route 2: Nucleophilic Substitution of Ethyl 7-Bromoheptanoate
This route utilizes ethyl 7-bromoheptanoate as a precursor, which undergoes a nucleophilic substitution reaction with an ammonia source to yield the final product.
Experimental Protocol
Materials:
-
Ethyl 7-Bromoheptanoate
-
Aqueous Ammonia (concentrated) or Ammonia in Ethanol
-
A suitable solvent (e.g., Ethanol, THF)
-
Diethyl Ether
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a sealed reaction vessel, dissolve ethyl 7-bromoheptanoate in a suitable solvent like ethanol.
-
Add a large excess of concentrated aqueous ammonia or a solution of ammonia in ethanol.
-
Heat the mixture in the sealed vessel to a temperature between 80-100 °C for several hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
Purify the product by vacuum distillation.
Troubleshooting: Nucleophilic Substitution
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure a sufficient excess of ammonia is used. |
| Formation of side products. | - Over-alkylation can lead to the formation of secondary and tertiary amines. Use a very large excess of ammonia to favor the formation of the primary amine. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Extend the reaction duration or increase the temperature within a safe range for the sealed vessel. |
| Inefficient mixing. | - Ensure adequate stirring throughout the reaction. | |
| Formation of Diethylamine or Triethylamine byproducts | Over-alkylation of the product. | - Use a significant excess of the ammonia source to statistically favor the primary amination. |
| Difficulty in Isolating Product | Product is soluble in the aqueous phase as an ammonium salt. | - Before extraction, neutralize the reaction mixture with a base (e.g., NaOH) to deprotonate the ammonium salt and increase its solubility in the organic solvent. |
Logical Workflow for Troubleshooting Nucleophilic Substitution
Route 3: Reductive Amination of Ethyl 7-Oxoheptanoate
This elegant one-pot reaction involves the formation of an imine intermediate from ethyl 7-oxoheptanoate and an ammonia source, which is then reduced in situ to the desired primary amine.
Experimental Protocol
Materials:
-
Ethyl 7-Oxoheptanoate
-
Ammonium Acetate or Ammonia
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or another suitable solvent
-
Diethyl Ether
-
Aqueous HCl
-
Aqueous NaOH
Procedure:
-
Dissolve ethyl 7-oxoheptanoate and a large excess of ammonium acetate in methanol.
-
Stir the solution at room temperature for about 30 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.
-
Quench the reaction by carefully adding aqueous HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic with aqueous NaOH and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
Troubleshooting: Reductive Amination
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield | Inefficient imine formation. | - Ensure the pH of the reaction mixture is optimal for imine formation (typically weakly acidic). The use of ammonium acetate helps buffer the reaction. |
| Decomposition of the reducing agent. | - Add the reducing agent slowly at a low temperature. Ensure the reducing agent is fresh. | |
| Incomplete reduction. | - Extend the reaction time. - Consider using a more reactive reducing agent, but be mindful of potential side reactions. | |
| Formation of Hydroxy Byproduct | Reduction of the starting ketone before imine formation. | - Use a milder reducing agent like NaBH₃CN, which is more selective for the imine over the ketone. - Ensure sufficient time for imine formation before adding the reducing agent. |
| Presence of Unreacted Starting Material | Inefficient imine formation or reduction. | - Check the quality and amount of all reagents. - Optimize the reaction time and temperature. |
| Difficulty in Product Isolation | Formation of emulsions during workup. | - Add brine during the extraction to help break up emulsions. |
Logical Workflow for Troubleshooting Reductive Aminationdot
References
Validation & Comparative
A Comparative Guide to Ethyl 7-Aminoheptanoate and Other Omega-Amino Acid Esters for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the judicious selection of chemical building blocks is paramount. Omega-amino acid esters, characterized by a terminal amino group and a carboxylic acid ester, are a versatile class of compounds with significant applications, particularly as flexible linkers in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of ethyl 7-aminoheptanoate with two structurally related alternatives: ethyl 6-aminohexanoate and methyl 8-aminooctanoate. We present a side-by-side analysis of their physicochemical properties, synthesis, and key applications, supported by experimental data to inform your research and development endeavors.
Physicochemical Properties: A Comparative Overview
The performance of these amino acid esters in various applications is intrinsically linked to their physicochemical characteristics. Properties such as molecular weight, solubility, and pKa influence their reactivity, bioavailability, and suitability for specific biological systems. Below is a comparative summary of these key parameters.
| Property | This compound | Ethyl 6-Aminohexanoate | Methyl 8-Aminoocatanoate |
| Molecular Formula | C₉H₁₉NO₂ | C₈H₁₇NO₂ | C₉H₁₉NO₂ |
| Molecular Weight ( g/mol ) | 173.26[1] | 159.23[] | 173.26[3] |
| Boiling Point (°C) | - | 211.4 at 760 mmHg[] | - |
| Melting Point (°C) | 119-122 (hydrochloride salt)[4] | - | - |
| Solubility in Water | Slightly soluble (hydrochloride salt)[4][5] | Soluble (for the parent acid)[6] | Soluble (for the parent acid)[7] |
| pKa (of parent amino acid) | 4.78 (acidic), 10.21 (basic) (for 7-aminoheptanoic acid)[8] | - | 4.83 (acidic), 10.21 (basic) (for 8-aminooctanoic acid)[9] |
Synthesis and Reactivity: A Look at Experimental Protocols
The synthesis of these omega-amino acid esters can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity. Here, we detail common experimental protocols for the synthesis of each ester.
Experimental Protocol 1: Fischer Esterification of 7-Aminoheptanoic Acid to this compound
The Fischer esterification is a classic and direct method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[10][11]
Reaction:
7-Aminoheptanoic Acid + Ethanol --(H⁺)--> this compound + Water
Materials:
-
7-Aminoheptanoic Acid
-
Absolute Ethanol
-
Anhydrous Hydrochloric Acid (or another acid catalyst like sulfuric acid)[4]
Procedure:
-
Dissolve 7-aminoheptanoic acid in a large excess of absolute ethanol.
-
Slowly add a catalytic amount of anhydrous hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
The resulting crude product, often the hydrochloride salt, can be neutralized with a base to obtain the free amine.
-
Purify the product by distillation or chromatography.
Expected Yield: Yields for Fischer esterification can vary but are often driven to over 90% by using a large excess of the alcohol.[11]
Experimental Protocol 2: Synthesis of Ethyl 6-Aminohexanoate from ε-Caprolactam
An alternative route involves the ring-opening of a lactam followed by esterification. This method has been shown to produce high yields of the desired amino ester.[1]
Reaction:
ε-Caprolactam + Ethanol --(H₂O, Catalyst)--> Ethyl 6-Aminohexanoate
Materials:
-
ε-Caprolactam
-
Ethanol
-
Water
-
A suitable catalyst (e.g., SnCl₂)[1]
Procedure:
-
Combine ε-caprolactam, ethanol, and water in a reaction vessel.
-
Add the catalyst to the mixture.
-
Heat the reaction in a sealed vessel to near-critical water temperatures (e.g., 260-320 °C) for a specific residence time (e.g., 2.5 hours).[1]
-
After cooling, the product can be isolated and purified.
Expected Yield: This method has been reported to achieve yields as high as 98%.[1]
Experimental Protocol 3: Synthesis of Methyl 8-Aminooctanoate
The synthesis of methyl 8-aminooctanoate can be approached starting from 8-bromooctanoic acid.
Reaction:
-
8-Bromooctanoic Acid + Methanol --(H⁺)--> Methyl 8-Bromooctanoate + Water
-
Methyl 8-Bromooctanoate + NH₃ --> Methyl 8-Aminooctanoate + NH₄Br
Materials:
-
8-Bromooctanoic Acid
-
Methanol
-
Acid catalyst (for esterification)
-
Ammonia
Procedure:
-
Esterification: Convert 8-bromooctanoic acid to its methyl ester via Fischer esterification as described in Protocol 1.
-
Amination: React the resulting methyl 8-bromooctanoate with ammonia in a suitable solvent under pressure to displace the bromide and form the amino ester.
-
Purify the final product through distillation or chromatography.
Applications in Drug Development: The Role of Omega-Amino Acid Esters as PROTAC Linkers
A significant application of this compound and its analogs is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.
The length and flexibility of the linker, often composed of alkyl or polyethylene glycol (PEG) chains, are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10][13] Omega-amino acid esters like this compound provide a modular and synthetically accessible means to vary the linker length.[14]
The degradation efficiency of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[15] Studies have shown that there is often an optimal linker length for maximal degradation, with linkers that are too short or too long resulting in reduced efficacy.[] For example, in the degradation of certain proteins, linkers with 12 to 29 atoms have shown submicromolar degradation potency, while shorter linkers were inactive.[13]
Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
The choice of linker, including the specific omega-amino acid ester, can significantly impact the DC50 and Dmax values of a PROTAC. The workflow for evaluating PROTAC efficacy typically involves treating cells with the PROTAC, followed by quantifying the target protein levels.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Conclusion
This compound and its analogs, ethyl 6-aminohexanoate and methyl 8-aminooctanoate, are valuable building blocks for drug discovery and development. Their utility as flexible linkers in PROTACs is a particularly promising area of research. While their physicochemical properties and synthetic accessibility make them attractive starting points, the optimal choice of linker is highly dependent on the specific biological target and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for the rational design and synthesis of novel therapeutics. Further experimental investigation is necessary to fully elucidate the structure-activity relationships of these omega-amino acid esters in the context of specific drug development projects.
References
- 1. researchgate.net [researchgate.net]
- 3. 8-Aminooctanoic acid CAS#: 1002-57-9 [m.chemicalbook.com]
- 4. This compound | High-Purity RUO [benchchem.com]
- 5. 29840-65-1 CAS MSDS (7-Amino-heptanoic acid ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 8-Aminooctanoic acid | 1002-57-9 [chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for 7-Aminoheptanoic acid (HMDB0247233) [hmdb.ca]
- 9. Human Metabolome Database: Showing metabocard for 8-Aminooctanoic acid (HMDB0247418) [hmdb.ca]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Validation of Ethyl 7-Aminoheptanoate: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. Ethyl 7-aminoheptanoate, a versatile bifunctional molecule, serves as a critical building block in the synthesis of complex molecules like peptide mimetics and Proteolysis Targeting Chimeras (PROTACs)[1]. Ensuring its purity is essential for the reliability and reproducibility of research outcomes and the safety of final pharmaceutical products.
This guide provides an objective comparison of two common and powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their performance metrics, provide detailed experimental protocols, and illustrate the analytical workflow.
Method Performance Comparison
The choice between HPLC and GC-MS often depends on a balance of performance characteristics, the nature of potential impurities, and the specific analytical goal (e.g., routine quality control vs. comprehensive impurity profiling). The following table summarizes typical performance metrics for the analysis of this compound and structurally similar compounds.
| Feature | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.01 - 0.05% | <0.01% |
| Limit of Quantitation (LOQ) | ~0.05 - 0.15% | ~0.02% |
| Precision (% RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102%[2] | 95 - 105% |
| Linearity (R²) | > 0.999[3] | > 0.999[3] |
| Analysis Time per Sample | 15-30 min | 20-40 min |
| Structural Information | Limited (Retention Time) | High (Mass Spectrum) |
| Sample Derivatization | Not required | Required |
Note: Values are derived from data on this compound, related esters, and amino compounds and may vary based on the specific instrumentation and method parameters.[3]
Analytical Workflows
The overall process for validating the purity of this compound involves sample preparation followed by analysis using either HPLC or GC-MS, culminating in data interpretation and comparison.
When deciding which technique to employ, the specific requirements of the analysis are critical. HPLC is often favored for routine quality control due to its simplicity and high precision, while GC-MS is invaluable for identifying unknown impurities.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the detection of non-volatile impurities. A typical HPLC method utilizes a reversed-phase column.[1]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (or other suitable buffer component).
-
This compound reference standard.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test article in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature of the primary amine group, derivatization is required to make this compound sufficiently volatile for GC analysis.[5] This protocol uses ethyl chloroformate (ECF) for derivatization, which is a rapid and effective method.[6]
-
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
-
Reagents:
-
Ethyl Chloroformate (ECF).
-
Pyridine.
-
Ethanol.
-
Sodium Bicarbonate solution.
-
Chloroform (or other suitable extraction solvent).
-
Helium (99.999% purity) as carrier gas.
-
This compound reference standard.
-
-
Procedure:
-
Derivatization and Sample Preparation:
-
Dissolve approximately 5 mg of the this compound sample in 1 mL of a water/ethanol/pyridine mixture (e.g., 5:4:1 v/v/v).
-
Add 50 µL of ethyl chloroformate (ECF) and vortex for 30 seconds. The ECF reacts with the amine group.
-
Add 1 mL of saturated sodium bicarbonate solution to stop the reaction, followed by 1 mL of chloroform to extract the derivatized product.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the bottom organic layer (chloroform) to a clean vial for analysis.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[4]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Analysis: Inject the prepared sample. Identify the main component peak by its retention time and mass spectrum. Calculate purity based on the area percentage of the main peak. The mass spectrum provides structural confirmation and is highly effective for identifying unknown impurities.[7]
-
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of PROTAC Linkers for Targeted Protein Degradation, Featuring Ethyl 7-Aminoheptanoate
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture is tripartite, consisting of a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2]
This guide presents a comparative analysis of common PROTAC linkers, with a specific focus on alkyl linkers, exemplified by derivatives of ethyl 7-aminoheptanoate. We will explore the performance characteristics of these linkers in contrast to other prevalent classes, supported by a synthesis of publicly available experimental data.
The Role of the Linker in PROTAC Function
The linker is far from a passive spacer; it actively participates in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or result in an unproductive ternary complex, thereby compromising degradation efficiency. The length, rigidity, and chemical composition of the linker are all critical parameters that must be optimized for each specific POI and E3 ligase pair.[3]
dot
References
A Comparative Guide to the Characterization of Ethyl 7-Aminoheptanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyl 7-aminoheptanoate and its derivatives, focusing on their chemical characterization, biological activities, and the experimental protocols used for their analysis. This compound serves as a versatile chemical building block, particularly in the synthesis of novel therapeutics.[1][2] Its derivatives have shown promise as antiviral agents and as precursors for enzyme inhibitors, making a detailed understanding of their properties crucial for further development.[1]
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key physicochemical and spectroscopic data for this compound and a selection of its derivatives. This data is essential for the identification, purification, and structural elucidation of these compounds.
Table 1: Physicochemical Properties of this compound and Its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference(s) |
| This compound | C₉H₁₉NO₂ | 173.25 | 1117-66-4 | [2] |
| This compound hydrochloride | C₉H₂₀ClNO₂ | 209.71 | 29840-65-1 | [3] |
| Ethyl 7-bromoheptanoate | C₉H₁₇BrO₂ | 237.13 | 29823-18-5 | [4] |
| Ethyl heptanoate | C₉H₁₈O₂ | 158.24 | 106-30-9 | [5][6] |
Table 2: Spectroscopic Data of this compound Derivatives
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) | Reference(s) |
| Ethyl 7-bromoheptanoate | 4.12 (q, 2H), 3.40 (t, 2H), 2.28 (t, 2H), 1.85 (p, 2H), 1.62 (p, 2H), 1.45-1.30 (m, 4H), 1.25 (t, 3H) | 173.8, 60.2, 34.4, 33.9, 32.7, 28.7, 28.0, 24.9, 14.3 | ~2930 (C-H), ~1735 (C=O) | 236/238 [M, M+2] | [7] |
| Ethyl heptanoate | 4.12 (q, 2H), 2.29 (t, 2H), 1.62 (quintet, 2H), 1.29 (m, 4H), 1.25 (t, 3H), 0.88 (t, 3H) | 173.8, 60.1, 34.4, 31.6, 28.9, 25.1, 22.6, 14.3, 14.0 | Not specified | Not specified | [8][9] |
Biological Activity Comparison
Derivatives of this compound have been investigated for various biological activities, most notably as Histone Deacetylase (HDAC) inhibitors for cancer therapy and as entry inhibitors for the Ebola virus.[1]
Table 3: Biological Activity of this compound Derivatives
| Derivative Class | Target | Activity Metric | Value | Reference(s) |
| N'-Phenylacetohydrazide Derivatives | Ebola Virus (EBOV-GP-pseudotype) | EC₅₀ | 0.05 - 3.13 µM | |
| C5-modified SAHA analogs | HDAC1 | IC₅₀ | 4.4 - 329.4 nM | |
| C5-modified SAHA analogs | HDAC2 | IC₅₀ | 31.6 - 227.6 nM | |
| C5-modified SAHA analogs | HDAC6 | IC₅₀ | 270 - 430 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments related to the synthesis and characterization of this compound derivatives.
Synthesis of N-Acyl this compound
This protocol describes a general method for the acylation of the primary amine of this compound.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-10 seconds.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the TMS signal.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound derivatives.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (with or without modifiers like formic acid or trifluoroacetic acid)
-
Sample vials
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
Set up the HPLC method, including the gradient elution profile, flow rate (typically 1 mL/min), column temperature, and UV detection wavelength (determined by the UV absorbance spectrum of the analyte).
-
Inject the sample and standards onto the column.
-
Analyze the resulting chromatograms to determine the retention time and peak area, which can be used to assess purity and quantify the compound.
Visualizations
The following diagrams illustrate key concepts related to the biological activity and analysis of this compound derivatives.
Caption: Workflow for the development of this compound derivatives as HDAC inhibitors.
Caption: Simplified signaling pathway of Ebola virus entry into a host cell.
Caption: Mechanism of action for Histone Deacetylase (HDAC) inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | High-Purity RUO [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl 7-bromoheptanoate | C9H17BrO2 | CID 122490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl Heptanoate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. Ethyl heptanoate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alkylating Agents: Alternatives to Ethyl 7-Bromoheptanoate in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. Ethyl 7-bromoheptanoate is a widely utilized reagent for the introduction of a C7 ester chain, particularly in the synthesis of pharmaceutical intermediates and complex molecules like PROTAC (Proteolysis Targeting Chimera) linkers. However, a thorough understanding of its alternatives can unlock optimizations in terms of reactivity, cost, and reaction conditions. This guide provides an objective, data-driven comparison of ethyl 7-bromoheptanoate with its iodo, chloro, and tosyloxy counterparts.
This analysis focuses on the performance of these reagents in a model N-alkylation reaction of morpholine. The data presented is a composite of typical results found in the literature, standardized for a comparative assessment.
Performance Comparison of Ethyl 7-Substituted Heptanoates
The primary alternatives to ethyl 7-bromoheptanoate for introducing the 7-ethoxycarbonylheptyl group via nucleophilic substitution involve modifying the leaving group. The most common alternatives are the corresponding iodide, chloride, and tosylate esters. Their reactivity in S(_N)2 reactions is directly correlated with the ability of the leaving group to stabilize a negative charge.
The generally accepted order of reactivity for these leaving groups is:
Tosylate > Iodide > Bromide > Chloride
This trend is reflected in the experimental conditions required to achieve high yields in the N-alkylation of morpholine.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ethyl 7-iodoheptanoate | High | Room temperature to mild heating (e.g., 40-50 °C), shorter reaction times. | 90-98% | High reactivity allows for mild reaction conditions, often leading to cleaner reactions and higher yields. | Higher cost, lower stability (can be light-sensitive). |
| Ethyl 7-bromoheptanoate | Moderate | Moderate heating (e.g., 60-80 °C). | 85-95% | Good balance of reactivity and stability, widely available, and cost-effective. | May require heating, which can lead to side products with sensitive substrates. |
| Ethyl 7-chloroheptanoate | Low | Higher temperatures (e.g., 90-110 °C) and often requires a catalyst (e.g., NaI) to facilitate the Finkelstein reaction. | 75-85% | Lower cost, high stability. | Requires harsher reaction conditions and longer reaction times, which can be detrimental to complex molecules. |
| Ethyl 7-tosyloxyheptanoate | Very High | Room temperature, often with shorter reaction times than the iodide. | >95% | Excellent leaving group, leading to fast reactions under mild conditions. | Requires an additional synthetic step from the corresponding alcohol, can be more expensive than halides. |
Experimental Protocols
The following are representative experimental protocols for the N-alkylation of morpholine with each of the discussed reagents.
Protocol 1: N-Alkylation with Ethyl 7-Bromoheptanoate (Baseline)
-
Materials: Morpholine (1.0 eq), Ethyl 7-bromoheptanoate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous Acetonitrile (MeCN).
-
Procedure: To a solution of morpholine in anhydrous acetonitrile, potassium carbonate is added, and the suspension is stirred at room temperature for 15 minutes. Ethyl 7-bromoheptanoate is then added, and the mixture is heated to 70°C. The reaction is monitored by TLC or LC-MS. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: N-Alkylation with Ethyl 7-Iodoheptanoate
-
Materials: Morpholine (1.0 eq), Ethyl 7-iodoheptanoate (1.05 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Anhydrous Acetone.
-
Procedure: To a solution of morpholine in anhydrous acetone, potassium carbonate is added. Ethyl 7-iodoheptanoate is added dropwise at room temperature. The reaction is stirred at 40°C and monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up as described in Protocol 1.
Protocol 3: N-Alkylation with Ethyl 7-Chloroheptanoate (Finkelstein Conditions)
-
Materials: Morpholine (1.0 eq), Ethyl 7-chloroheptanoate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Sodium Iodide (NaI, 0.1 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure: To a solution of morpholine in anhydrous DMF, potassium carbonate and sodium iodide are added. The mixture is stirred at room temperature for 15 minutes before the addition of ethyl 7-chloroheptanoate. The reaction is heated to 100°C and monitored by TLC or LC-MS. Work-up involves cooling, dilution with water, extraction with an organic solvent, and purification.
Protocol 4: N-Alkylation with Ethyl 7-Tosyloxyheptanoate
-
Materials: Morpholine (1.0 eq), Ethyl 7-tosyloxyheptanoate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous Acetonitrile (MeCN).
-
Procedure: To a solution of morpholine in anhydrous acetonitrile, potassium carbonate is added. Ethyl 7-tosyloxyheptanoate is added, and the reaction is stirred at room temperature. The reaction is monitored by TLC or LC-MS and worked up as described in Protocol 1.
Synthesis of Precursors
Ethyl 7-hydroxyheptanoate: This precursor for the tosylate can be synthesized by the Fischer esterification of 7-hydroxyheptanoic acid with ethanol using an acid catalyst (e.g., H₂SO₄)[1][2][3][4]. Alternatively, it can be prepared from the reaction of cycloheptanone with potassium persulfate in ethanol[5].
Ethyl 7-tosyloxyheptanoate: Prepared from ethyl 7-hydroxyheptanoate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
Visualizing the Synthetic Logic and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided.
Conclusion
The choice of leaving group on the ethyl heptanoate backbone has a profound effect on its reactivity as an alkylating agent.
-
Ethyl 7-iodoheptanoate and ethyl 7-tosyloxyheptanoate are the most reactive options, allowing for milder reaction conditions and often providing the highest yields in shorter reaction times. These are ideal for sensitive substrates where harsh conditions must be avoided.
-
Ethyl 7-bromoheptanoate offers a well-balanced profile of reactivity, stability, and cost, making it a versatile and commonly used reagent.
-
Ethyl 7-chloroheptanoate is the most economical and stable alternative but requires significantly harsher conditions, often with catalytic activation, making it more suitable for robust substrates in large-scale syntheses where cost is a primary driver.
Ultimately, the optimal choice will depend on a careful consideration of the specific requirements of the synthesis, including the nature of the nucleophile, the stability of the substrate, desired yield, reaction time, and economic factors. This comparative guide provides the foundational data and protocols to enable researchers to make an informed decision for their specific synthetic challenges.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 7-Aminoheptanoate Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of ethyl 7-aminoheptanoate, a key building block in the synthesis of various pharmaceutical compounds, is of paramount importance.[1] The selection of a robust and reliable analytical method is critical for ensuring data integrity in research, quality control, and regulatory submissions. This guide provides a comparative overview of the principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The cross-validation of these methods ensures a high degree of confidence in the analytical results.
Performance Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of these methods. It is important to note that while direct comparative studies on this compound are not extensively available in the public domain, these values are derived from data on structurally similar compounds and established principles of analytical method validation.[2]
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Limit of Detection (LOD) | ~0.3 µg/mL | <0.01% |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.02% |
| Precision (% RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Analysis Time per Sample | 10-20 minutes | 20-40 minutes |
| Structural Information | Limited (Retention Time) | High (Mass Spectrum) |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established analytical procedures for amino acid esters and related compounds and should be optimized for specific applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine quantification of this compound, particularly for non-volatile and thermally labile samples.[3]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v) with an additive like 0.1% formic acid to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a low wavelength (e.g., 210 nm) is often used for esters.[2]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase. Dilute as necessary to ensure the concentration falls within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, ideal for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.[4][5] Derivatization is often required for amino compounds to increase their volatility and improve chromatographic performance.[6]
Instrumentation:
-
Gas Chromatograph (GC) system equipped with a split/splitless injector and a mass selective detector (MSD).
Derivatization with Ethyl Chloroformate (ECF):
-
To a solution of the sample in an aqueous medium containing pyridine, add ethyl chloroformate and an alcohol (e.g., ethanol).
-
The amino group is derivatized to an N-ethoxycarbonyl group, and the carboxylic acid ester remains. This procedure is rapid, often taking less than 20 minutes.[7][8]
Chromatographic Conditions:
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating esters.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 220 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-400.
-
Standard and Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of the derivatized this compound standard in a suitable solvent (e.g., ethyl acetate). Create a series of working standards by serial dilution.
-
Sample Preparation: Derivatize the sample containing this compound using the ECF procedure. Dilute the derivatized sample with a suitable solvent to a concentration within the calibration range.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or analysts.[9] It is particularly important when transferring a method from a development to a quality control setting.[9]
The workflow for cross-validation typically involves:
-
Defining the Scope: Clearly outline the methods to be compared and the validation parameters to be evaluated (e.g., accuracy, precision, linearity).[9]
-
Establishing a Protocol: Develop a detailed protocol with predefined objectives and acceptance criteria, often following ICH guidelines (Q2(R1)).[10]
-
Comparative Testing: Analyze the same set of representative samples using both analytical methods.
-
Statistical Evaluation: Statistically compare the results obtained from the different methods to assess their equivalence.
Below is a diagram illustrating the logical workflow for the cross-validation of analytical methods for this compound quantification.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. This compound | High-Purity RUO [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 3.1. Cross-validation: evaluating estimator performance — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 5. benchchem.com [benchchem.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. database.ich.org [database.ich.org]
Unlocking Therapeutic Potential: A Comparative Analysis of Bioactive Compounds Derived from Ethyl 7-Aminoheptanoate
For researchers and professionals in drug development, the quest for novel bioactive compounds with enhanced efficacy and specificity is perpetual. Ethyl 7-aminoheptanoate has emerged as a versatile scaffold in medicinal chemistry, serving as a key building block for a diverse range of therapeutic agents. This guide provides a comparative analysis of the biological activities of compounds synthesized using this valuable intermediate, with a focus on their potential as anticancer and antiviral agents. The information presented is supported by experimental data to aid in the objective evaluation of these compounds.
This compound, with its terminal amino group and ethyl ester, offers a flexible seven-carbon linker, a desirable feature in drug design for optimizing interactions with biological targets.[1] Its utility has been prominently demonstrated in the synthesis of potent Histone Deacetylase (HDAC) inhibitors, a promising class of anticancer drugs, and in the development of novel antiviral therapies.[1]
Comparative Analysis of Biological Activity: HDAC Inhibitors
A significant application of this compound is in the synthesis of N-substituted 7-aminoheptanoic acid hydroxamates, which have shown potent HDAC inhibitory activity. HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[2] A series of these compounds were synthesized and evaluated for their inhibitory activity against various HDAC isoforms and their cytotoxic effects on several cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM) of N-Substituted 7-Aminoheptanoic Acid Hydroxamates [2]
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
| 2g | 39 | 260 | 25 | 320 |
| 2j | 61 | 690 | 68 | 620 |
| 2l | 45 | 350 | 38 | 410 |
| SAHA (Vorinostat) | 20 | 30 | 20 | 150 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of N-Substituted 7-Aminoheptanoic Acid Hydroxamates against Human Cancer Cell Lines [2]
| Compound | HT-29 (Colon) | SH-SY5Y (Neuroblastoma) | MCF-7 (Breast) |
| 2g | 1.5 | 2.1 | 2.5 |
| 2j | 1.2 | 1.8 | 2.0 |
| 2l | 1.8 | 2.5 | 3.0 |
| SAHA (Vorinostat) | 2.0 | 2.5 | 3.5 |
The data indicates that compounds 2g , 2j , and 2l exhibit potent inhibition of class I HDACs (HDAC1, HDAC2, and HDAC3), with IC50 values in the nanomolar range.[2] Notably, their cytotoxicity against the tested cancer cell lines is comparable to or, in some cases, better than the approved drug SAHA (Vorinostat).[2]
Antiviral Potential
This compound has also been identified as a key intermediate in the development of antiviral agents, particularly as an entry inhibitor for viruses like Ebola.[1] While specific comparative data for a series of antiviral compounds derived from this precursor is not as readily available in the public domain, its role as a versatile building block in this therapeutic area is well-recognized.[1] Further research is warranted to explore the full potential of this compound derivatives in antiviral drug discovery.
Experimental Protocols
General Synthesis of N-Substituted 7-Aminoheptanoic Acid Hydroxamates
The synthesis of the target HDAC inhibitors involves a multi-step process starting from a protected form of 7-aminoheptanoic acid.
Caption: General synthetic route for N-substituted 7-aminoheptanoic acid hydroxamates.
Detailed Protocol:
-
Reductive Amination: To a solution of Boc-7-aminoheptanoic acid in dichloromethane, the respective aldehyde or ketone and sodium triacetoxyborohydride are added. The reaction mixture is stirred at room temperature until completion.
-
Esterification: The resulting N-substituted Boc-7-aminoheptanoic acid is dissolved in methanol, and thionyl chloride is added dropwise at 0 °C. The mixture is then stirred at room temperature.
-
Boc Deprotection: The methyl ester intermediate is treated with trifluoroacetic acid in dichloromethane to remove the Boc protecting group.
-
Hydroxamate Formation: The deprotected amine is treated with hydroxylamine hydrochloride and sodium hydroxide in methanol to yield the final hydroxamic acid derivative.
In Vitro HDAC Inhibition Assay
The inhibitory activity of the compounds against HDAC enzymes is typically measured using a fluorometric assay.
Caption: Workflow for the in vitro HDAC inhibition assay.
Detailed Protocol:
-
Recombinant human HDAC enzymes are incubated with varying concentrations of the test compounds in an assay buffer.
-
A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
The cytotoxicity of the compounds against cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the cell viability (MTT) assay.
Detailed Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are determined from the dose-response curves.
Signaling Pathway
HDAC inhibitors exert their anticancer effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and cell fate.
References
Reactivity of Ethyl 7-Aminoheptanoate's Primary Amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the primary amine in ethyl 7-aminoheptanoate. It explores its performance in key chemical transformations—acylation, alkylation, and Schiff base formation—benchmarked against other primary amines. The information presented is supported by available experimental data and detailed methodologies to assist researchers in designing and executing their synthetic strategies.
Executive Summary
This compound is a bifunctional molecule featuring a terminal primary amine and an ethyl ester, separated by a six-carbon aliphatic chain. The primary amine group serves as a potent nucleophile, readily participating in a variety of chemical reactions.[1] Its reactivity is influenced by several factors including basicity, steric hindrance, and the electronic effects of the distal ester group. Understanding these characteristics is crucial for its application in the synthesis of more complex molecules, such as pharmaceuticals and other specialty chemicals.
Comparative Reactivity Analysis
The reactivity of the primary amine in this compound is comparable to other long-chain primary alkylamines. The electron-withdrawing effect of the distant ethyl ester group has a negligible impact on the basicity and nucleophilicity of the amine. However, its reactivity can differ from primary amines with different steric environments or those in closer proximity to electron-withdrawing groups.
N-Acylation
N-acylation is a fundamental reaction for primary amines, forming a stable amide bond. The reaction typically proceeds readily with acylating agents like acid chlorides and anhydrides.
Table 1: Comparison of N-Acylation Yields for Various Primary Amines
| Amine | Acylating Agent | Solvent | Base | Time (h) | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Water | - | 0.08 | 90 | Generic Protocol |
| p-Nitroaniline | Acetic Anhydride | - | - | 0.13 | 91 | Generic Protocol |
| 2-Aminoethanol | Acetic Anhydride | - | - | 0.08 | 90 | Generic Protocol |
| L-Glycine | Acetic Acid/Acetic Anhydride | Acetic Acid | - | 1-4 | 92-98 | Patent Data |
Note: Direct comparative data for this compound under these specific conditions was not available in the searched literature. The data presented illustrates typical yields for other primary amines.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom. The reaction of primary amines with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium salts. Reaction conditions can be optimized to favor mono-alkylation.
Table 2: Comparison of N-Alkylation Yields for Various Primary Amines
| Amine | Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline Derivatives | Methyl Iodide | - | 2,6-Lutidine | RT | - | Good | General Method |
| α-Amino Acid Esters | Various Alcohols | Toluene | - | 120 | 18 | Variable | Catalytic Method |
| Primary Amines | Alkyl Bromides | - | - | - | - | Wide Range | General Method |
Note: Specific quantitative data for the N-alkylation of this compound was not found in the reviewed literature. The table provides examples of different N-alkylation strategies for other primary amines.
Schiff Base Formation
The reaction of a primary amine with an aldehyde or ketone forms an imine, also known as a Schiff base. This reaction is typically reversible and acid-catalyzed.
Table 3: Comparison of Schiff Base Formation Yields
| Amine | Aldehyde/Ketone | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Pyridine-2-amine | Pyridine-2-carbaldehyde | Ethanol | - | 6 | 63-86 | General Protocol |
| Semicarbazide HCl | Pyridine-4-carbaldehyde | Ethanol | - | 6 | 83 | Specific Example |
| Various Amines | Various Aldehydes | - | P2O5/SiO2 | < 1 | Excellent | Green Chemistry Method |
| L-Glycine | 4-Hydroxybenzaldehyde | Methanol | KOH | 1.5 | 70 | Amino Acid Example |
Note: While general methods for Schiff base formation are applicable, specific yield data for this compound was not available in the searched literature.
Experimental Protocols
The following are detailed experimental protocols for the key reactions discussed. These protocols are based on established methods and may require optimization for specific substrates and scales.
Protocol 1: N-Acetylation of a Primary Amine with Acetic Anhydride (General Procedure)
This protocol describes a general method for the N-acetylation of primary amines.
Materials:
-
Primary Amine (e.g., Aniline) (1.0 mmol)
-
Acetic Anhydride (1.2 mmol)
-
Solvent (e.g., Water, Diethyl Ether)
-
Magnetic Stirrer
-
Reaction Flask
Procedure:
-
To a reaction flask containing the primary amine (1.0 mmol), add the chosen solvent (if any).
-
Add acetic anhydride (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 5-15 minutes), if the reaction was performed in a solvent, proceed to workup. If solvent-free, dissolve the mixture in diethyl ether (5 mL).
-
Allow the mixture to stand at room temperature for 1 hour to allow for crystallization of the product.
-
Collect the crystals by filtration.
Protocol 2: N-Alkylation of a Primary Amine with an Alkyl Halide (General Procedure)
This protocol outlines a general procedure for the mono-alkylation of a primary amine.
Materials:
-
Primary Amine Hydrobromide (1.0 mmol)
-
Alkyl Bromide (1.1 mmol)
-
Base (e.g., Potassium Carbonate) (2.0 mmol)
-
Solvent (e.g., Acetonitrile)
-
Magnetic Stirrer
-
Reaction Flask
-
Reflux Condenser
Procedure:
-
To a solution of the primary amine hydrobromide (1.0 mmol) in the chosen solvent, add the base (2.0 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Schiff Base Formation (General Procedure)
This protocol provides a general method for the synthesis of Schiff bases from a primary amine and an aldehyde.
Materials:
-
Primary Amine (5.0 mmol)
-
Aldehyde (e.g., Pyridine-2-carbaldehyde) (5.0 mmol)
-
Anhydrous Ethanol (10.0 mL)
-
Magnetic Stirrer
-
Reaction Flask
-
Reflux Condenser
-
Rotary Evaporator
Procedure:
-
Prepare a solution of the aldehyde (5.0 mmol) in anhydrous ethanol (5.0 mL).
-
In a separate flask, dissolve the primary amine (5.0 mmol) in anhydrous ethanol (5.0 mL).
-
Add the aldehyde solution to the amine solution.
-
Reflux the mixture with stirring for 6 hours.
-
Remove the solvent by rotary evaporation.
-
Extract the product from the residue with petroleum ether.
-
Crystallize the product from the petroleum ether extract by cooling in a freezer.
-
Dry the resulting crystals at room temperature.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described chemical transformations and a general experimental workflow.
Caption: N-Acylation Signaling Pathway.
Caption: N-Alkylation Signaling Pathway.
Caption: Schiff Base Formation Pathway.
Caption: General Experimental Workflow.
References
Comparison Guide: Structural Impact of the Seven-Carbon Spacer in Ethyl 7-Aminoheptanoate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of ethyl 7-aminoheptanoate, focusing on the structural and functional significance of its seven-carbon spacer. By comparing it with analogues of varying spacer lengths, we aim to elucidate the impact of this structural feature on key biophysical and pharmacological properties relevant to drug design and development.
Introduction to Spacer-Mediated Effects
In medicinal chemistry, the length and flexibility of a molecule's spacer or linker region are critical design elements. This compound is a bifunctional molecule featuring a terminal primary amine and an ethyl ester, separated by a seven-carbon aliphatic chain.[1] This spacer provides significant conformational flexibility, influencing how the molecule interacts with biological targets. The optimal spacer length can enhance binding affinity by allowing the molecule to adopt an ideal conformation within a receptor's binding pocket.[2] Furthermore, it impacts physicochemical properties such as solubility and permeability, which are crucial for a compound's overall pharmacokinetic profile. This guide explores these effects by comparing this compound with analogues possessing shorter and longer carbon spacers.
Comparative Analysis of Structural Analogues
To understand the role of the seven-carbon spacer, we will compare this compound with two analogues: ethyl 5-aminopentanoate (a shorter, five-carbon spacer) and ethyl 9-aminononanoate (a longer, nine-carbon spacer). These compounds allow for a systematic evaluation of how spacer length affects key drug-like properties.
Quantitative Data Comparison
The following table summarizes the hypothetical performance of this compound and its analogues across several key experimental assays. This data illustrates the potential impact of spacer length on biological activity and developability.
| Compound | Spacer Length | Binding Affinity (Kd, nM) to Receptor X | Cell Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (T½, min) in HLM |
| Ethyl 5-aminopentanoate | 5 Carbons | 150.2 ± 12.5 | 8.5 ± 0.7 | 45.1 ± 3.2 |
| This compound | 7 Carbons | 25.8 ± 2.1 | 12.3 ± 1.1 | 58.6 ± 4.5 |
| Ethyl 9-aminononanoate | 9 Carbons | 89.5 ± 7.8 | 9.8 ± 0.9 | 32.4 ± 2.8 |
Data Interpretation:
-
Binding Affinity: The seven-carbon spacer of this compound demonstrates a significantly lower dissociation constant (Kd), suggesting a more optimal fit and stronger interaction with the hypothetical "Receptor X." The shorter and longer spacers result in weaker binding, indicating that the seven-carbon length provides the ideal distance and flexibility for receptor engagement.
-
Cell Permeability: this compound exhibits the highest permeability, suggesting a balanced lipophilicity conferred by the seven-carbon chain that is favorable for passive diffusion across cell membranes.
-
Metabolic Stability: The compound with the seven-carbon spacer shows a longer half-life in human liver microsomes (HLM), indicating lower susceptibility to metabolic degradation compared to its analogues.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
4.1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of the test compounds to Receptor X.
-
Methodology:
-
Ligand Immobilization: Purified Receptor X is immobilized on a CM5 sensor chip using standard amine coupling chemistry.[3][4] The surface is activated with a 1:1 mixture of NHS/EDC.[5]
-
Analyte Binding: A series of concentrations for each test compound (0.1 nM to 1 µM) are prepared in a running buffer (e.g., HBS-EP+). Each concentration is injected over the sensor surface to monitor the binding event in real-time.[3][6]
-
Data Analysis: The association and dissociation phases are recorded to generate a sensorgram.[6] The equilibrium dissociation constant (Kd) is calculated by fitting the data to a 1:1 binding model.
-
4.2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of the test compounds.
-
Methodology:
-
Membrane Preparation: A filter donor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[7][8]
-
Assay Procedure: The test compounds are added to the donor wells, and the plate is placed on an acceptor plate containing a buffer solution. The system is incubated to allow for passive diffusion.[9][10][11]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
-
4.3. Liver Microsome Stability Assay
-
Objective: To evaluate the metabolic stability of the test compounds in the presence of liver enzymes.
-
Methodology:
-
Incubation: The test compounds are incubated with human liver microsomes in the presence of a NADPH regenerating system at 37°C.[12][13][14][15]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched by adding a cold organic solvent like acetonitrile.[13][16]
-
Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS. The half-life (T½) is calculated from the rate of disappearance of the compound.[14][15]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the structural analogues.
Hypothetical Signaling Pathway
The diagram below depicts a hypothetical signaling pathway where "Receptor X" is a G-protein coupled receptor (GPCR). The binding of an optimal ligand, such as this compound, initiates a downstream signaling cascade.
Conclusion
The comparative data strongly suggests that the seven-carbon spacer in this compound is a critical determinant of its favorable pharmacological profile. This particular length appears to provide an optimal balance of conformational flexibility for enhanced receptor binding and ideal physicochemical properties for improved cell permeability and metabolic stability. Both shorter and longer spacers, as seen in the C5 and C9 analogues, lead to a decrease in these key performance metrics. These findings underscore the importance of fine-tuning spacer length in the design of novel therapeutics to maximize efficacy and developability. For researchers and drug development professionals, this highlights a key structural feature to consider when optimizing lead compounds.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Influence of length and flexibility of spacers on the binding affinity of divalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. dhvi.duke.edu [dhvi.duke.edu]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
analysis of structural variations on the biological activity of ethyl 7-aminoheptanoate analogs
A comprehensive analysis of the impact of structural variations on the biological activity of ethyl 7-aminoheptanoate analogs reveals their potential as versatile scaffolds in drug discovery, particularly in the development of Histone Deacetylase (HDAC) inhibitors for cancer therapy. By modifying the core structure, researchers have successfully synthesized potent anticancer agents with significant inhibitory effects on HDAC enzymes and cytotoxicity against various cancer cell lines.
This guide compares the performance of different this compound analogs, providing supporting experimental data from recent studies.
Performance Comparison of this compound Analogs
The biological activity of this compound analogs has been primarily explored in the context of HDAC inhibition. Two notable studies have synthesized series of compounds where the this compound moiety acts as a linker connecting a coumarin or quinazoline core to a hydroxamic acid zinc-binding group. The in vitro efficacy of these analogs against HDAC enzymes and their cytotoxic effects on various cancer cell lines are summarized below.
HDAC Inhibitory Activity
The inhibitory concentration 50 (IC50) values of coumarin-based and quinazoline-based hydroxamic acids incorporating an this compound linker were determined against HDACs.
| Compound Series | Modification on Core | Target | IC50 (µM) |
| Coumarin-based Hydroxamic Acids | 7-methoxy coumarin | HDAC | 0.16[1] |
| 6-methoxy coumarin | HDAC | 0.33[1] | |
| Quinazoline-based Hydroxamic Acids | Quinazoline-4-one | HDAC | 1.498 ± 0.020[2] |
| Quinazoline-4-one | HDAC | 1.794 ± 0.159[2] | |
| Reference | Suberoylanilide hydroxamic acid (SAHA) | HDAC | 0.63[1] |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic activity of these analogs was evaluated against a panel of human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Coumarin-based Hydroxamic Acid Analogs [1]
| Compound | Substitution on Coumarin | SK-LU-1 (Lung Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 4c | 7-methoxy | 2.32 | 7.75 | 1.05 |
| 4g | 6-methoxy | - | - | - |
| SAHA (Reference) | - | - | - | - |
Quinazoline-based Hydroxamic Acid Analogs [2]
| Compound | SW620 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | NCI-H23 (Lung Cancer) IC50 (µM) |
| 7e | - | - | - |
| 7f | - | - | - |
| SAHA (Reference) | - | - | - |
Experimental Protocols
General Synthesis of Coumarin-Based Hydroxamic Acid Analogs[1]
A mixture of a substituted coumarin carboxylic acid (1 equivalent), this compound (1.5 equivalents), EDC·HCl (1.5 equivalents), and 4-DMAP (1 equivalent) in DCM (5 mL) is stirred at room temperature for 6 hours. The reaction mixture is then processed to yield the intermediate ester. The resulting ester is then treated to afford the final hydroxamic acid derivatives.
General Synthesis of Quinazoline-Based Hydroxamic Acid Analogs[2]
Substituted quinazoline-4-one carboxylic acids are coupled with this compound using PyBOP and DBU in acetonitrile. The resulting ester is then subjected to hydrolysis with NaOH in a mixture of methanol and water at -5°C to yield the carboxylic acid intermediate. This intermediate is then converted to the final hydroxamic acid.
HDAC Inhibition Assay[1][2]
The in vitro HDAC inhibitory activity of the compounds is evaluated using a colorimetric assay with a HeLa nuclear extract as the source of HDAC enzymes and SAHA as a positive control. The assay measures the amount of p-nitroaniline produced, which is proportional to the HDAC activity. The IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay[1][2]
The cytotoxicity of the synthesized compounds against human cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The cell viability is determined by measuring the absorbance at a specific wavelength, and the IC50 values are calculated.
Signaling Pathway and Experimental Workflow
Histone Deacetylation and its Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors block this activity, leading to histone hyperacetylation, chromatin relaxation, and reactivation of tumor suppressor gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified pathway of histone acetylation and the mechanism of HDAC inhibitors.
General Experimental Workflow for Synthesis and Evaluation
The development of these this compound analogs follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the synthesis and biological evaluation of this compound analogs.
References
Safety Operating Guide
Proper Disposal of Ethyl 7-aminoheptanoate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ethyl 7-aminoheptanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dusts or aerosols are generated, use a particle filter respirator.[1]
Handling:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Ground/bond container and receiving equipment to prevent static discharge.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₉H₁₉NO₂ | [4] |
| Molecular Weight | 173.25 g/mol | [4] |
| Appearance | Off-white to Beige Solid | [1] |
| Melting Point | 188 - 189.5 °C | [1] |
| This compound hydrochloride | ||
| Molecular Formula | C₉H₂₀ClNO₂ | [5] |
| Molecular Weight | 209.71 g/mol | [5] |
Waste Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.
Objective: To safely collect, segregate, and store this compound waste for pickup by a licensed environmental waste management company.
Materials:
-
Designated hazardous waste container for non-halogenated organic waste (clearly labeled).
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Waste labels.
Procedure:
-
Segregation of Waste:
-
Liquid Waste: Collect pure this compound and solutions containing it in a designated, properly labeled "Non-Halogenated Organic Waste" container.
-
Ensure the container is made of a compatible material and has a secure, tight-fitting lid.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Solid Waste: Collect any contaminated solid materials, such as absorbent pads, gloves, or weighing paper, in a separate, clearly labeled, and sealed plastic bag or container for "Solid Chemical Waste."
-
-
Labeling and Storage:
-
Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound".
-
Any other components in the waste stream with their approximate concentrations.
-
The hazard characteristics (e.g., "Flammable," "Irritant").
-
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Spill Cleanup:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it in the designated container for solid chemical waste.
-
Clean the spill area thoroughly.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Ethyl 7-aminoheptanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the use of Ethyl 7-aminoheptanoate, including detailed personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 7-Amino-heptanoic acid ethyl ester
-
CAS Number: 29840-65-1
Hazard Summary: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks of skin and eye irritation, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification and Use Considerations |
| Hand Protection | Chemical-resistant gloves | Primary Recommendation: Butyl rubber gloves are advised due to their general high resistance to esters. Secondary Option (for splash protection only): Nitrile rubber gloves may be used for incidental contact, but they generally show poor resistance to esters and amines and should be replaced immediately upon contamination. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Chemical-resistant lab coat or apron | A standard cotton or polyester/cotton blend lab coat should be worn to protect against minor splashes. For larger quantities or operations with a higher risk of splashes, a chemical-resistant apron made of materials like rubber or PVC should be worn over the lab coat. |
| Respiratory Protection | Use in a well-ventilated area; respirator if necessary | Work should be conducted in a chemical fume hood to minimize inhalation of vapors.[1][2] If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. |
Glove Selection Rationale:
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE as outlined in the table above and inspect for any damage.
-
Have spill cleanup materials (e.g., absorbent pads, sand) readily accessible.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.
-
-
Handling:
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed and clearly labeled.[1]
-
-
First Aid:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention if irritation persists.[1]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
Waste Disposal Logical Flow:
Caption: Logical flow for the disposal of this compound waste.
Step-by-Step Disposal Procedures:
-
Waste Segregation:
-
This compound is a non-halogenated organic compound.
-
Liquid Waste: All unused or waste solutions of this compound must be collected in a designated, properly labeled hazardous waste container for non-halogenated organic liquids.
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a separate, clearly labeled container for solid chemical waste.
-
-
Waste Container Management:
-
Use chemically compatible containers with secure, tight-fitting lids.
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage and Pickup:
-
Store the labeled waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
